Product packaging for 3,4,7,8-Tetramethyl-1,10-phenanthroline(Cat. No.:CAS No. 1660-93-1)

3,4,7,8-Tetramethyl-1,10-phenanthroline

Katalognummer: B155280
CAS-Nummer: 1660-93-1
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: NPAXPTHCUCUHPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) is a high-purity, tetramethyl-substituted derivative of 1,10-phenanthroline that serves as a versatile chelating ligand and key synthetic intermediate in cutting-edge research. This compound is particularly valued in catalytic applications; for instance, it functions as an effective ligand for nickel(II)-catalyzed synthesis, such as in the one-pot preparation of sulfones from aryl boronic acids . Its rigid, planar aromatic structure and electron-donating methyl groups make it an excellent building block for synthesizing more complex molecules, including its corresponding N-oxide (TMPO), which is accessible through controlled oxidation and is of significant interest in developing new coordination complexes and oxygen transfer reagents . Presented as a beige to light yellow crystalline powder with a melting point of 277-280°C , it is insoluble in water but readily soluble in various organic solvents like dichloromethane, methanol, and DMF . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Proper handling procedures should be followed, including the use of personal protective equipment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2 B155280 3,4,7,8-Tetramethyl-1,10-phenanthroline CAS No. 1660-93-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,4,7,8-tetramethyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAXPTHCUCUHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061856
Record name 1,10-Phenanthroline, 3,4,7,8-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name 3,4,7,8-Tetramethyl-1,10-phenanthroline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11520
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1660-93-1
Record name 3,4,7,8-Tetramethyl-1,10-phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1660-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,7,8-Tetramethyl-1,10-phenanthroline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,10-Phenanthroline, 3,4,7,8-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,10-Phenanthroline, 3,4,7,8-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,7,8-tetramethyl-1,10-phenanthroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,4,7,8-Tetramethyl-1,10-phenanthroline (CAS 1660-93-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,7,8-Tetramethyl-1,10-phenanthroline, also known as TMPhen, is a heterocyclic organic compound that has garnered significant interest in various scientific fields. Its rigid, planar structure and the presence of two nitrogen atoms in a chelating arrangement make it an exceptional ligand for a wide array of metal ions.[1][2] This property has led to its extensive use in coordination chemistry, catalysis, and the development of novel materials with applications in electronics and photochemistry.[3] In the realm of life sciences, its metal complexes are being actively investigated for their potential as therapeutic agents, particularly in oncology and microbiology.[4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound and its derivatives, with a focus on experimental protocols and quantitative data for researchers in drug development.

Physicochemical Properties

This compound is a white to light beige crystalline powder.[1][6] The methyl groups at the 3, 4, 7, and 8 positions enhance its solubility in organic solvents.[7] Key physicochemical data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₆N₂[6]
Molecular Weight 236.31 g/mol [6]
CAS Number 1660-93-1[6]
Appearance White to off-white or light beige fine crystalline powder[1][6]
Melting Point 277-280 °C[6]
Boiling Point 435.2 ± 40.0 °C at 760 mmHg[6]
Density 1.1 ± 0.1 g/cm³[6]
Flash Point 192.6 ± 18.6 °C[6]
Vapor Pressure 0.0 ± 1.0 mmHg at 25°C[6]
Solubility Soluble in 1,4-dioxane, acetone, dichloromethane, N,N-dimethylformamide, methanol, and hot toluene.[1] Also soluble in 95% ethanol (B145695) (50 mg/mL).[1]
Water Solubility 1.512 mg/L at 25.04 °C[1]
LogP 3.62[6]
Storage Sealed in a dry, room temperature environment.[1]

Synthesis and Coordination Chemistry

This compound is a versatile ligand used in the synthesis of various metal complexes, notably with iridium(III) and copper(II). These complexes are of interest for their applications in catalysis, photochemistry, and medicine.[3]

Synthesis of a Representative Copper(II)-Dipeptide Complex

Complexes of the type [Cu(L-dipeptide)(this compound)] have shown significant cytotoxic activity against cancer cell lines.[4][8] A general experimental protocol for their synthesis is outlined below.

Experimental Protocol: Synthesis of [Cu(L-dipeptide)(this compound)]

  • Materials: Copper(II) salt (e.g., CuCl₂·2H₂O), L-dipeptide (e.g., Glycylglycine), this compound (TMPhen), ethanol, and water.

  • Procedure:

    • Dissolve the L-dipeptide in water.

    • In a separate flask, dissolve an equimolar amount of this compound in ethanol.

    • Add an aqueous solution of an equimolar amount of the copper(II) salt to the dipeptide solution with stirring.

    • To this mixture, add the ethanolic solution of this compound dropwise.

    • Adjust the pH of the resulting solution to approximately 7.0 using a suitable base (e.g., NaOH solution).

    • Stir the reaction mixture at room temperature for several hours.

    • The resulting precipitate is collected by filtration, washed with cold water and ethanol, and dried in a desiccator.

  • Characterization: The synthesized complex can be characterized by elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and, if suitable crystals are obtained, X-ray crystallography.[4]

Synthesis of a Representative Iridium(III) Complex

Heteroleptic cationic iridium(III) complexes incorporating this compound are investigated for their photoluminescent properties and potential applications in organic light-emitting diodes (OLEDs) and as photosensitizers.[9]

Experimental Protocol: Synthesis of a Heteroleptic Iridium(III) Complex

  • Materials: Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O), cyclometalating ligand (e.g., 2-phenylpyridine), this compound (TMPhen), 2-ethoxyethanol (B86334), and methanol.

  • Procedure:

    • Synthesize the iridium(III) dimer, [Ir(C^N)₂Cl]₂, by reacting IrCl₃·xH₂O with an excess of the cyclometalating ligand in a mixture of 2-ethoxyethanol and water, followed by heating under reflux.

    • Dissolve the synthesized iridium(III) dimer and a slight excess of this compound in a suitable solvent mixture, such as dichloromethane/methanol.[10]

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired heteroleptic iridium(III) complex.[9]

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis and photoluminescence spectroscopy.[9][10]

Biological Activities and Applications

Metal complexes of this compound have demonstrated promising biological activities, including anticancer and antibacterial properties.

Cytotoxicity against Cancer Cells

Copper(II) complexes of this compound, particularly those with dipeptide co-ligands, have exhibited high cytotoxicity against various cancer cell lines, in some cases exceeding the potency of cisplatin.[4][8]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4][8]

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.[7][11]

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.[7]

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[7][11]

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[11][12]

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).[11][13]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]

    • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.[13]

Quantitative Cytotoxicity Data

Complex TypeCell LineIC₅₀ (µM)Reference(s)
[Cu(L-dipeptide)(TMPhen)]MDA-MB-231, MCF-7, A549, A2780cisHighly cytotoxic, more so than cisplatin[4][8]
[Cu(metformin)(phenanthroline)]MCF-74.29[7]
[Cu(ciprofloxacin)(phenanthroline)]MCF-77.58[7]
CisplatinMCF-718.62[7]
Antibacterial Activity

Metal-phenanthroline complexes have shown considerable activity against a range of bacteria, including multidrug-resistant strains.[5][14] The mechanism is thought to involve interactions with bacterial DNA and the generation of reactive oxygen species.[15]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

  • Bacterial Strains: Obtain and culture relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).[16][17]

  • Procedure:

    • Prepare a standardized inoculum of each bacterial strain in a suitable broth (e.g., Mueller-Hinton broth).[16]

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.[16]

    • Inoculate each well with the bacterial suspension.

    • Include positive (bacteria and broth) and negative (broth only) controls.[16]

    • Incubate the plates at 37°C for 16-20 hours.[16]

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

Visualizations

Experimental Workflow for Synthesis and Evaluation of Cytotoxic Copper Complexes

G cluster_synthesis Synthesis of [Cu(L-dipeptide)(TMPhen)] cluster_evaluation Cytotoxicity Evaluation reagents Reactants: - Copper(II) Salt - L-Dipeptide - TMPhen dissolution Dissolution in Aqueous/Ethanolic Media reagents->dissolution mixing Mixing and Reaction dissolution->mixing precipitation Precipitation and Isolation mixing->precipitation purification Purification and Drying precipitation->purification characterization Characterization: - Elemental Analysis - FT-IR, UV-Vis - X-ray Crystallography purification->characterization treatment Treatment with Synthesized Complex characterization->treatment Purified Complex cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: Workflow for the synthesis and cytotoxic evaluation of copper-dipeptide-TMPhen complexes.

Proposed Mechanism of Action for Cytotoxicity

G complex [Cu(II)-TMPhen Complex] cell_uptake Cellular Uptake complex->cell_uptake dna_interaction Interaction with DNA (Intercalation/Groove Binding) cell_uptake->dna_interaction ros Generation of Reactive Oxygen Species (ROS) cell_uptake->ros apoptosis Apoptosis dna_interaction->apoptosis oxidative_stress Oxidative Stress ros->oxidative_stress oxidative_stress->apoptosis

Caption: Proposed mechanism of cytotoxic action for copper-TMPhen complexes.

Conclusion

This compound is a valuable and versatile building block in chemistry and the life sciences. Its ability to form stable and functional metal complexes has led to significant advancements in catalysis, materials science, and, most notably for the target audience, in the development of potential new therapeutic agents. The copper and iridium complexes of this ligand, with their potent cytotoxic and antibacterial activities, represent a promising avenue for further research in drug discovery. The experimental protocols and data presented in this guide are intended to facilitate further exploration and application of this remarkable compound.

References

A Technical Guide to the Physicochemical Properties of 3,4,7,8-Tetramethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) is a heterocyclic organic compound that has garnered significant interest in various scientific fields, particularly in coordination chemistry and drug development. Its rigid, planar structure and the presence of nitrogen atoms make it an excellent chelating agent for a variety of metal ions. The addition of four methyl groups to the phenanthroline core enhances its lipophilicity and influences its electronic properties, leading to the formation of stable metal complexes with unique characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their characterization, and insights into its applications, with a focus on its emerging role in the development of novel anti-cancer agents.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its application in research and development. These properties dictate its solubility, reactivity, and suitability for various experimental conditions. A summary of these properties is presented in the tables below.

General and Physical Properties
PropertyValueReference
Molecular Formula C₁₆H₁₆N₂
Molecular Weight 236.31 g/mol
Appearance White to off-white or light beige crystalline powder[1][2]
Melting Point 277-280 °C (lit.)[1][2]
Boiling Point 435.2 ± 40.0 °C at 760 mmHg (estimate)[1]
Density 1.1 ± 0.1 g/cm³ (estimate)[1]
Solubility
SolventSolubilityReference
Water 1.512 mg/L at 25.04 °C[2]
Ethanol (B145695) (95%) Soluble, 50 mg/mL (clear to hazy, colorless to dark yellow)
1,4-Dioxane Soluble[2]
Acetone (B3395972) Soluble[2]
Dichloromethane Soluble[2]
N,N-Dimethylformamide Soluble[2]
Methanol Soluble[2]
Hot Toluene Soluble[2]

Note: The compound's solubility in aqueous solutions can be enhanced through the use of co-solvents and formulating agents as detailed in the experimental protocols section.

Acidity
PropertyValueReference
pKa 6.37 ± 0.10 (Predicted)[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization and application of this compound. This section provides methodologies for key experiments.

Synthesis of a Metal Complex: [Os(tmphen)₃]Cl₂

This protocol describes the synthesis of a representative metal complex, tris(this compound)osmium(II) chloride, adapted from a published procedure[3].

Materials:

  • Potassium hexachloroosmate(IV) (K₂OsCl₆)

  • This compound (tmphen)

  • Ethylene (B1197577) glycol

  • Acetone

  • Diethyl ether

  • Ethanol

Procedure:

  • Dissolve K₂OsCl₆ (0.101 mmol) in 10 mL of ethylene glycol.

  • Add this compound (0.32 mmol) to the solution.

  • Reflux the solution for 3 hours and then cool to room temperature.

  • Isolate the product by dropwise addition of the ethylene glycol solution into a mixture of 10 mL of acetone and 40 mL of diethyl ether, which will cause the product to precipitate.

  • Filter the resulting precipitate.

  • Dissolve the solid in ethanol and filter the solution to remove potassium chloride.

  • The final product, [Os(tmphen)₃]Cl₂, can be obtained by evaporation of the ethanol.

Synthesis_Workflow cluster_synthesis Synthesis of [Os(tmphen)₃]Cl₂ start Start dissolve Dissolve K₂OsCl₆ in Ethylene Glycol start->dissolve add_ligand Add tmphen dissolve->add_ligand reflux Reflux for 3h add_ligand->reflux cool Cool to RT reflux->cool precipitate Precipitate in Acetone/Ether cool->precipitate filter1 Filter Precipitate precipitate->filter1 dissolve_etoh Dissolve in Ethanol filter1->dissolve_etoh filter2 Filter to remove KCl dissolve_etoh->filter2 end End filter2->end MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere seed_cells->adhere treat_cells Treat with Test Compound adhere->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Buffer incubate_mtt->add_solubilizer read_absorbance Measure Absorbance add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability and IC₅₀ read_absorbance->calculate_viability end End calculate_viability->end Proposed_Anticancer_Mechanism cluster_mechanism Proposed Anticancer Mechanism of tmphen Metal Complexes complex tmphen-Metal Complex cell_membrane Cancer Cell Membrane complex->cell_membrane Penetration dna Nuclear DNA cell_membrane->dna Translocation to Nucleus inhibition Inhibition of Replication & Transcription dna->inhibition Interaction (e.g., intercalation, groove binding) apoptosis Apoptosis inhibition->apoptosis

References

Synthesis of 3,4,7,8-Tetramethyl-1,10-phenanthroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4,7,8-tetramethyl-1,10-phenanthroline, a significant ligand in coordination chemistry and a valuable building block in the development of novel therapeutic agents and functional materials. This document details the primary synthetic route, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, a derivative of 1,10-phenanthroline, is a heterocyclic organic compound with a rigid, planar structure containing two nitrogen atoms positioned for effective metal chelation. The introduction of methyl groups at the 3, 4, 7, and 8 positions significantly influences its electronic properties, solubility, and steric hindrance, thereby modulating the characteristics of its metal complexes. These complexes have garnered interest for their potential applications in catalysis, photoluminescent materials, and as therapeutic agents.

Core Synthesis Route: The Skraup Reaction

The most established and direct method for the synthesis of this compound is a variation of the classical Skraup reaction. This acid-catalyzed reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound or its precursor, followed by cyclization and oxidation to form the quinoline (B57606) or phenanthroline ring system.

In the case of this compound, the synthesis proceeds via a double Skraup reaction, utilizing a substituted aromatic diamine as the starting material.

Logical Workflow of the Synthesis

Synthesis_Workflow A 4,5-Dimethyl-1,2-phenylenediamine (Starting Material) E Skraup Reaction (Condensation, Cyclization, Dehydration, Oxidation) A->E B α,β-Unsaturated Aldehyde/Ketone (e.g., Crotonaldehyde or Methyl Vinyl Ketone) B->E C Acid Catalyst (e.g., H₂SO₄) C->E D Oxidizing Agent (e.g., As₂O₅ or nitrobenzene) D->E F Crude Product Mixture E->F G Purification (e.g., Recrystallization, Chromatography) F->G H This compound (Final Product) G->H

Caption: General workflow for the synthesis of this compound via the Skraup reaction.

Detailed Experimental Protocol

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in readily accessible literature, the following procedure is a well-established adaptation of the Skraup synthesis for polysubstituted phenanthrolines. This protocol is based on analogous syntheses of similar polymethyl-1,10-phenanthroline derivatives.

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • Crotonaldehyde or Methyl Vinyl Ketone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic Pentoxide (As₂O₅) or Nitrobenzene

  • Glycerol (optional, as a solvent and dehydrating agent)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Ethanol (B145695) or other suitable solvent for recrystallization

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid.

  • Addition of Reactants: To the stirred sulfuric acid, slowly add 4,5-dimethyl-1,2-phenylenediamine. The mixture should be cooled in an ice bath to manage the exothermic reaction. Subsequently, add the oxidizing agent (e.g., arsenic pentoxide).

  • Slow Addition of Carbonyl Compound: From the dropping funnel, add the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) dropwise to the reaction mixture. The rate of addition should be carefully controlled to maintain the reaction temperature within a specified range, typically between 120-140 °C.

  • Heating and Reflux: After the addition is complete, heat the reaction mixture under reflux for several hours to ensure the completion of the cyclization and oxidation steps. The exact duration will depend on the specific reactants and scale.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath to control the heat generated. Neutralization will precipitate the crude product.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. Alternatively, column chromatography may be employed for higher purity.

Safety Precautions: The Skraup reaction is highly exothermic and involves the use of corrosive and toxic substances. Arsenic pentoxide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product. Please note that the reaction yield is highly dependent on the specific reaction conditions and purification methods employed.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity (%)Typical Yield (%)
4,5-Dimethyl-1,2-phenylenediamineC₈H₁₂N₂136.19127-129>98N/A
This compoundC₁₆H₁₆N₂236.31279-281>9830-50 (estimated)

Conclusion

The synthesis of this compound is most effectively achieved through a double Skraup reaction utilizing 4,5-dimethyl-1,2-phenylenediamine as the key starting material. While the reaction requires careful control of conditions and adherence to stringent safety protocols due to its exothermic nature and the use of hazardous reagents, it provides a direct route to this valuable ligand. The detailed protocol and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize and purify this compound for their specific applications in drug discovery, materials science, and catalysis. Further optimization of reaction conditions may lead to improved yields and purity.

An In-depth Technical Guide to the Electronic Properties of Tetramethyl-Substituted Phenanthrolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline and its derivatives are a class of rigid, planar N-heterocyclic compounds that have garnered significant interest in coordination chemistry, materials science, and medicinal chemistry. Their robust metal-chelating properties make them exceptional ligands in a variety of applications, from organic light-emitting diodes (OLEDs) to anticancer agents. The electronic properties of these molecules are fundamental to their function and can be precisely modulated through chemical modifications. This guide provides a comprehensive technical overview of the electronic properties of a key derivative, 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen), with a focus on its synthesis, electronic characteristics, and the mechanistic pathways of its metal complexes in biological systems.

Synthesis of this compound

A one-step synthesis method for this compound has been reported. The process involves the reaction of o-phenylenediamine (B120857) with 3-methyl-3-butenone. This method provides a straightforward route to obtaining the tetramethyl-substituted phenanthroline core.[1]

Reported Characterization Data:

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 3.1 (s, 12H), 8.6 (d, 2H), 9.0 (s, 2H).[1]

Core Electronic Properties

The electronic properties of phenanthroline derivatives are highly influenced by the nature and position of substituents on the aromatic core. Methyl groups, being electron-donating, generally increase the electron density of the phenanthroline system, which in turn affects the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the redox potentials. While extensive experimental data on the electronic properties of the free this compound ligand is limited in publicly accessible literature, computational studies on substituted phenanthrolines provide valuable insights. The electron-donating methyl groups are expected to raise the HOMO energy level and lower the LUMO energy level, leading to a smaller HOMO-LUMO gap compared to the unsubstituted 1,10-phenanthroline.

The electronic properties of this compound are often studied in the context of its metal complexes. For instance, in Rhenium(I) tricarbonyl complexes, the introduction of methyl groups on the phenanthroline ligand has been shown to influence the metal-ligand-to-ligand charge transfer (MLLCT) absorption bands and the emission lifetimes.[2]

Data on Metal Complexes of this compound

The electronic properties of this compound are significantly modulated upon coordination to a metal center. The following tables summarize key electronic data for some of its metal complexes.

ComplexAbsorption λmax (nm)Emission λmax (nm)Redox Potential (V vs. Fc/Fc+)Reference
--INVALID-LINK--Not SpecifiedNot SpecifiedNot Specified[3]
--INVALID-LINK--₂Not SpecifiedNot SpecifiedLess accessible reduction potentials with electron-donating substituents[4]
[Ru(TMPhen)₃]Cl₂Not SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Synthesis of this compound

Materials:

  • o-Phenylenediamine

  • 3-Methyl-3-butenone

  • Concentrated Hydrochloric Acid

  • Organic Acid (e.g., Acetic Acid)

  • Reducing agent (as described in the patent)

  • Solvents for reaction and purification (e.g., Dioxane, Ethanol)

Procedure (Generalized from Patent Information):

  • A solution of o-phenylenediamine is prepared in concentrated hydrochloric acid.

  • 3-Methyl-3-butenone is added to the solution at a controlled temperature (e.g., 50-90 °C) and allowed to react for a specified duration (e.g., 2-10 hours).

  • An organic acid is subsequently added, and the mixture is refluxed for several hours (e.g., 2-10 hours) at a higher temperature (e.g., 90-110 °C).

  • After cooling, the reaction mixture is neutralized with a base (e.g., ammonia (B1221849) solution) to precipitate the crude product.

  • The crude solid is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Note: This is a generalized procedure based on patent literature; specific reaction conditions and safety precautions should be followed as detailed in the primary source.[1]

Cyclic Voltammetry

Objective: To determine the redox potentials of this compound.

Instrumentation:

  • Potentiostat

  • Three-electrode cell (working electrode, reference electrode, counter electrode)

Procedure:

  • Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).

  • Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).

  • De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Record the cyclic voltammogram by scanning the potential over a suitable range.

  • Add a standard reference compound (e.g., ferrocene) and record the voltammogram again to reference the potentials to the Fc/Fc⁺ couple.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum of this compound.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a dilute solution of this compound in a UV-grade solvent (e.g., acetonitrile, ethanol).

  • Use a quartz cuvette with a 1 cm path length.

  • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Record a baseline spectrum of the solvent for background correction.

Fluorescence Spectroscopy

Objective: To determine the emission spectrum and quantum yield of this compound.

Instrumentation:

  • Fluorometer

Procedure:

  • Prepare a dilute solution of the compound in a suitable solvent.

  • Determine the absorption spectrum to identify the optimal excitation wavelength (typically the wavelength of maximum absorption).

  • Excite the sample at the chosen wavelength and record the emission spectrum.

  • To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine (B1679958) sulfate) is measured under the same experimental conditions.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Electronic Property Characterization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Electronic Property Characterization cluster_data Data Output synthesis Synthesis of 3,4,7,8-tetramethyl- 1,10-phenanthroline purification Purification (Recrystallization) synthesis->purification cv Cyclic Voltammetry purification->cv uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence redox Redox Potentials cv->redox absorption Absorption Spectrum (λmax, ε) uv_vis->absorption emission Emission Spectrum (λem, Φf) fluorescence->emission

Caption: A generalized workflow for the synthesis and electronic characterization of tetramethyl-phenanthrolines.

Proposed Anticancer Mechanism of Action for Phenanthroline-Metal Complexes

The anticancer activity of phenanthroline derivatives is often attributed to their metal complexes, which can interact with biological targets. A proposed mechanism involves the inhibition of proteasome activity, which is crucial for cellular protein degradation and homeostasis.

anticancer_mechanism cluster_cell Cancer Cell drug Phenanthroline-Metal Complex (e.g., Cu Complex) entry Cellular Uptake drug->entry inhibition Inhibition of Proteasome Activity entry->inhibition Targets proteasome 26S Proteasome ub_proteins Accumulation of Ubiquitinated Proteins inhibition->ub_proteins Leads to er_stress Endoplasmic Reticulum Stress ub_proteins->er_stress apoptosis Apoptosis er_stress->apoptosis Induces

Caption: Proposed mechanism of proteasome inhibition by phenanthroline-metal complexes leading to apoptosis in cancer cells.

Conclusion

This compound stands as a significant ligand in the development of functional metal complexes. Its electronic properties, influenced by electron-donating methyl groups, are pivotal to the performance of these complexes in various applications. While further experimental investigation into the electronic characteristics of the free ligand is warranted, the existing data on its metal complexes highlight its potential in the design of novel materials and therapeutic agents. The detailed experimental protocols and mechanistic workflows provided in this guide serve as a valuable resource for researchers in the field, facilitating further exploration and innovation.

References

3,4,7,8-Tetramethyl-1,10-phenanthroline: A Technical Guide to its Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3,4,7,8-Tetramethyl-1,10-phenanthroline, including its melting point and solubility. It also details experimental protocols for the determination of these properties and explores its application in the synthesis of metal complexes for various advanced applications.

Core Physicochemical Data

This compound, a substituted phenanthroline derivative, is a solid, crystalline compound at room temperature. Its key physical and chemical properties are summarized below.

Physical Properties
PropertyValueReference
Molecular FormulaC₁₆H₁₆N₂[1]
Molecular Weight236.31 g/mol [1]
Melting Point277-280 °C[2][3]
AppearanceLight beige/fine crystalline powder[3]
Solubility Profile

The solubility of this compound has been determined in a range of common organic solvents and water.

SolventSolubilityReference
1,4-DioxaneSoluble[2]
AcetoneSoluble[2]
DichloromethaneSoluble[2]
N,N-DimethylformamideSoluble[2]
N,N-DimethylacetamideSoluble[2]
MethanolSoluble[2]
Hot TolueneSoluble[2]
95% Ethanol50 mg/mL (clear to hazy, colorless to dark yellow)[1]
Water1.512 mg/L (at 25.04 °C)[3]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity and is determined as the temperature range over which the solid transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, often a heated metal block or an oil bath, in close proximity to a calibrated thermometer.

  • Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded.

  • Melting Range: The recorded temperature range constitutes the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Workflow for Melting Point Determination

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start powder Grind Sample to Fine Powder start->powder pack Pack Sample into Capillary Tube powder->pack place Place Capillary in Apparatus pack->place heat Heat Slowly (1-2 °C/min) place->heat observe Observe Melting heat->observe record Record T_onset and T_complete observe->record end_node Melting Point Range record->end_node Complex_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product ligand 3,4,7,8-Tetramethyl- 1,10-phenanthroline mixing Mixing and Dissolving ligand->mixing metal_salt Metal Salt (e.g., IrCl₃, Cu(OAc)₂) metal_salt->mixing solvent Solvent solvent->mixing heating Heating under Inert Atmosphere (e.g., N₂) mixing->heating stirring Stirring for Extended Period heating->stirring cooling Cooling to Room Temperature stirring->cooling filtration Filtration to Collect Crude Product cooling->filtration washing Washing with Appropriate Solvents filtration->washing purification Purification (e.g., Recrystallization, Chromatography) washing->purification final_complex Pure Metal Complex purification->final_complex OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Layer Deposition (Vacuum Thermal Evaporation) cluster_cathode Cathode Deposition cluster_encapsulation Encapsulation substrate ITO-coated Glass Substrate cleaning Substrate Cleaning (e.g., Sonication) substrate->cleaning hil Hole Injection Layer (HIL) cleaning->hil htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (Metal Complex) htl->eml etl Electron Transport Layer (ETL) eml->etl eil Electron Injection Layer (EIL) etl->eil cathode Metal Cathode (e.g., Al) eil->cathode encapsulation Device Encapsulation cathode->encapsulation

References

An In-depth Technical Guide to 3,4,7,8-Tetramethyl-1,10-phenanthroline: Safety, Handling, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) is a heterocyclic organic compound that serves as a crucial bidentate ligand in coordination chemistry.[1] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent chelating agent for a variety of metal ions.[2][3] This property has led to its widespread use in the synthesis of novel metal complexes with applications in catalysis, analytical chemistry, and, notably, in the development of potential therapeutic agents.[4][5] This guide provides a comprehensive overview of the safety, handling, and experimental applications of this compound, with a focus on its role in the synthesis of metal complexes for biological evaluation.

Safety and Handling

While some safety data sheets (SDS) indicate that this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, others suggest it may cause skin, eye, and respiratory irritation.[6][7][8] Given the conflicting information and the fact that the toxicological properties have not been fully investigated, it is prudent to handle this compound with care.[6]

2.1. Hazard Identification

  • Potential Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[8] Some sources also classify it as harmful if swallowed, in contact with skin, or if inhaled.[9][10]

  • Precautionary Statements: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Wash skin thoroughly after handling.[8] Use only outdoors or in a well-ventilated area.[8] Wear protective gloves, protective clothing, eye protection, and face protection.[8]

2.2. First Aid Measures

  • If on skin: Wash with plenty of soap and water.[8] If skin irritation occurs, get medical advice/attention.[8]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] If eye irritation persists, get medical advice/attention.[8]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[8] Call a poison center or doctor if you feel unwell.[8]

  • If swallowed: Rinse mouth.[10] Never give anything by mouth to an unconscious person.[10]

2.3. Handling and Storage

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[6] Avoid contact with skin, eyes, and clothing.[8] Avoid dust formation.[6] Ensure adequate ventilation.[6]

  • Storage: Keep container tightly closed.[8] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][8] Some suppliers recommend refrigeration.[6][7]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Identifier Value
CAS Number 1660-93-1[1]
Molecular Formula C₁₆H₁₆N₂[1]
Molecular Weight 236.31 g/mol [1]
Appearance White to off-white or light beige solid powder/crystals[1][4]
Property Value
Melting Point 277-280 °C (lit.)[1][2]
Boiling Point 435.2 ± 40.0 °C at 760 mmHg[1]
Flash Point 192.6 ± 18.6 °C[1]
Density 1.1 ± 0.1 g/cm³[1]
Solubility Soluble in 95% ethanol (B145695) (50 mg/mL), 1,4-dioxane, acetone, dichloromethane, N,N-dimethylformamide, N,N-dimethylacetamide, methanol, and hot toluene.[2][3][11]

Experimental Protocols and Applications

This compound is primarily used as a ligand in the synthesis of metal complexes, particularly with copper and iridium, for various research applications, including catalysis and cancer therapy.[1][5]

4.1. Synthesis of a Copper(II)-Dipeptide-Tetramethylphenanthroline Complex

This protocol describes the general synthesis of a [Cu(L-dipeptide)(tmp)] complex, which has been investigated for its cytotoxic properties.[1][7]

Methodology:

  • Preparation of the Copper(II)-Dipeptide Precursor: An aqueous solution of a dipeptide (e.g., L-alanyl-L-phenylalanine) is mixed with a copper(II) salt (e.g., copper(II) chloride) in a specific molar ratio. The pH of the solution is adjusted to facilitate the formation of the copper-dipeptide complex.

  • Addition of the Ligand: this compound, dissolved in an appropriate solvent like ethanol, is added to the aqueous solution of the copper-dipeptide complex.

  • Reaction and Crystallization: The reaction mixture is stirred at room temperature for a defined period. The resulting solution is then allowed to stand for slow evaporation, leading to the crystallization of the final [Cu(L-dipeptide)(tmp)] complex.

  • Characterization: The synthesized complex is characterized using various analytical techniques, including X-ray crystallography, elemental analysis, and spectroscopic methods (e.g., FT-IR, UV-Vis).

4.2. Cytotoxicity Assay of Copper-Tetramethylphenanthroline Complexes

The cytotoxic effects of the synthesized complexes are evaluated against various cancer cell lines.[1][7]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Compound Treatment: The synthesized copper complexes are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of a this compound-containing metal complex to its biological evaluation.

G cluster_synthesis Synthesis of Metal Complex cluster_evaluation Biological Evaluation start Starting Materials: - this compound - Metal Salt (e.g., CuCl₂) - Co-ligand (e.g., Dipeptide) reaction Complexation Reaction (Solvent, Temperature, Time) start->reaction purification Purification and Crystallization reaction->purification characterization Characterization (X-ray, Spectroscopy, etc.) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) characterization->cytotoxicity Purified Complex data_analysis Data Analysis (IC₅₀ Determination) cytotoxicity->data_analysis mechanism Mechanism of Action Studies (e.g., DNA Interaction, ROS) data_analysis->mechanism

Caption: Workflow for the synthesis and biological evaluation of a metal complex.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of direct evidence suggesting that this compound itself modulates specific cellular signaling pathways. The biological activity reported is primarily associated with the metal complexes it forms. For instance, copper complexes of this ligand have been shown to be highly cytotoxic to cancer cells.[1] The proposed mechanisms of action for these types of complexes often involve:

  • DNA Interaction: The planar phenanthroline ligand can intercalate between the base pairs of DNA, potentially leading to the inhibition of DNA replication and transcription.[12]

  • Generation of Reactive Oxygen Species (ROS): The metal center in the complex can participate in redox reactions, leading to the generation of ROS, which can induce oxidative stress and trigger apoptosis.

  • Inhibition of Cellular Enzymes: The metal complexes may inhibit the activity of key cellular enzymes, disrupting essential metabolic pathways.

The following diagram depicts a generalized proposed mechanism of action for a cytotoxic copper-phenanthroline complex.

G Complex Cu(II)-TMPhen Complex Cell Cancer Cell Complex->Cell Cellular Uptake DNA DNA Intercalation Cell->DNA Interaction with ROS ROS Generation Cell->ROS Apoptosis Apoptosis (Cell Death) DNA->Apoptosis ROS->Apoptosis

Caption: Proposed mechanism of action for a cytotoxic copper-phenanthroline complex.

Conclusion

This compound is a valuable ligand in the field of coordination chemistry, with its metal complexes showing significant promise in various applications, including cancer therapy. While the compound itself has not been shown to directly influence signaling pathways, the complexes it forms exhibit potent biological activity. Researchers and drug development professionals should adhere to strict safety protocols when handling this compound. Future research will likely continue to explore the therapeutic potential of novel metal complexes incorporating this versatile ligand, further elucidating their mechanisms of action and paving the way for new drug candidates.

References

common synonyms for 3,4,7,8-Tetramethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,4,7,8-Tetramethyl-1,10-phenanthroline and its Applications

This technical guide provides a comprehensive overview of this compound, a significant heterocyclic organic compound. Addressed to researchers, scientists, and professionals in drug development, this document details its chemical properties, common synonyms, and key applications, with a focus on its role in the synthesis of novel anti-cancer agents.

Core Compound Identification

IUPAC Name: this compound

CAS Number: 1660-93-1

Common Synonyms: TMPhen, tmph, 3,4,7,8-Tetramethylphenanthroline.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in experimental settings, and understanding its behavior in various solvents.

PropertyValueReference
Molecular Formula C₁₆H₁₆N₂[2]
Molecular Weight 236.31 g/mol [2]
Appearance White to off-white solid powder[2]
Melting Point 277-280 °C[2]
Boiling Point 435.2 ± 40.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 192.6 ± 18.6 °C[2]
Solubility Soluble in 95% ethanol (B145695) (50 mg/mL)
InChI Key NPAXPTHCUCUHPT-UHFFFAOYSA-N[2]

Applications in Research and Drug Development

This compound is a versatile metal-chelating agent and ligand used in the synthesis of various metal complexes. Its derivatives, particularly copper(II) complexes, have garnered significant interest in the field of oncology for their potential as anti-cancer drugs.

Anti-Cancer Activity of Copper(II)-TMPhen Complexes

Copper(II) complexes of phenanthroline derivatives, including TMPhen, have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4] The proposed mechanisms of action are multifaceted and often involve the induction of cellular stress pathways leading to apoptosis.

Mechanism of Action:

  • DNA Interaction: These complexes can interact with DNA through intercalation or groove binding, which can inhibit DNA replication and transcription, ultimately leading to cell death.[5][6][7][8][9]

  • Reactive Oxygen Species (ROS) Generation: The copper(II) center can participate in redox cycling, leading to the generation of ROS.[7][10] Elevated ROS levels cause oxidative stress, damaging cellular components like lipids, proteins, and DNA, and triggering apoptotic pathways.

  • Mitochondrial Dysfunction: Copper-phenanthroline complexes can induce a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[10]

  • Endoplasmic Reticulum (ER) Stress: These compounds have been shown to induce ER stress, leading to the unfolded protein response (UPR).[11][12] Prolonged UPR activation can trigger apoptosis.

Signaling Pathways in TMPhen-Complex Induced Apoptosis

The cytotoxic effects of copper-phenanthroline complexes are mediated by specific signaling pathways. Understanding these pathways is crucial for the rational design of more effective and targeted cancer therapies.

Experimental Protocols

General Protocol for Solution Preparation of this compound

This protocol describes the preparation of a stock solution of this compound for in vitro experiments.[1]

Materials:

  • This compound (TMPhen)

  • Ethanol (EtOH)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of TMPhen in ethanol. For example, to achieve a final concentration of ≥ 2.58 mg/mL, a 25.8 mg/mL stock in EtOH can be made.

  • In a sterile microcentrifuge tube, add the following solvents sequentially:

    • 10% EtOH (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex the solution thoroughly after the addition of each solvent to ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • The final solution should be clear. This formulation yields a solubility of ≥ 2.58 mg/mL (10.92 mM).

General Protocol for Synthesis of a Nickel Complex using TMPhen as a Ligand

This protocol outlines a general procedure for the synthesis of a nickel complex where this compound (tmphen) acts as a ligand.

Materials:

  • 4-Biphenylboronic acid

  • Bis(sulfur dioxide)-1,4-diazabicyclo[2.2.2]octane adduct (DABSO)

  • This compound (tmphen)

  • Lithium tert-butoxide

  • Nickel(II) bromide ethylene (B1197577) glycol dimethyl ether complex (NiBr₂(glyme))

  • 1,3-Dimethyl-2-imidazolidinone (DMI), degassed

  • tert-Butyl bromoacetate (B1195939)

  • Diethyl ether

  • Water

  • Brine

  • Sodium sulfate (B86663)

  • Round-bottom flask

  • Stirrer hotplate

  • Nitrogen atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Under a nitrogen atmosphere, in a round-bottom flask, dissolve 4-biphenylboronic acid (4.00 mmol), DABSO (2.40 mmol), tmphen (0.40 mmol), lithium tert-butoxide (4.00 mmol), and NiBr₂(glyme) (0.40 mmol) in degassed DMI (20 mL).

  • Stir the reaction mixture at 100 °C for 14 hours.

  • Cool the mixture to room temperature.

  • Add tert-butyl bromoacetate (8.00 mmol) and stir for an additional hour.

  • Pour 20 mL of water into the reaction mixture.

  • Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Combine the organic phases and wash with water (50 mL) and then brine (40 mL).

  • Dry the organic phase over sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by medium pressure preparative chromatography.

Logical Workflow

References

Stability and Storage of 3,4,7,8-Tetramethyl-1,10-phenanthroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) is a heterocyclic organic compound widely utilized as a chelating agent in analytical chemistry and a ligand in the synthesis of metal complexes for various applications, including catalysis and materials science.[1] Its stability is a critical factor that influences the reliability and reproducibility of experimental results, as well as the shelf-life of products containing this molecule. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data and scientific principles.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₆H₁₆N₂
Molecular Weight 236.31 g/mol
CAS Number 1660-93-1
Appearance White to off-white or light beige crystalline powder
Melting Point 277-280 °C
Solubility Soluble in ethanol, 1,4-dioxane, acetone, dichloromethane, N,N-dimethylformamide

Stability Profile

This compound is generally considered a stable compound under recommended storage conditions. However, like many organic molecules, it is susceptible to degradation under certain environmental stresses.

General Stability

The compound is stable under normal, ambient temperatures and pressures. Safety Data Sheets (SDS) consistently report that it is stable under recommended storage conditions.

Incompatibilities

The most significant incompatibility for this compound is with strong oxidizing agents . Contact with these substances should be avoided to prevent potential degradation.

Hazardous Decomposition Products

Upon combustion or exposure to high temperatures, this compound may decompose to produce hazardous substances, including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following tables summarize the recommended storage conditions for the solid compound and its solutions based on supplier data.

Storage of Solid this compound
Storage ConditionTemperatureDuration
Long-term-20°CUp to 3 years
Short-term4°CUp to 2 years
GeneralKeep refrigerated, in a tightly closed container, in a cool, dark, and dry place.-
Storage of this compound in Solution
Storage TemperatureDuration
-80°CUp to 2 years
-20°CUp to 1 year (some sources suggest 1 month)

Note: For solutions, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Potential Degradation Pathways

While specific studies on the degradation pathways of this compound are limited, information from studies on the broader class of phenanthroline derivatives can provide insights into potential degradation mechanisms. Oxidative degradation is a key concern.

The electron-donating nature of the four methyl groups on the phenanthroline ring may influence its susceptibility to oxidation. The potential oxidative degradation pathways for the phenanthroline core are illustrated in the diagram below.

A This compound B N-Oxide Derivatives A->B Oxidation D Phen-dione Derivatives A->D Catalytic Aerobic Oxidation C Diazafluorenone Derivatives B->C Further Oxidation

Potential Oxidative Degradation Pathways

Experimental Protocols for Stability Assessment

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways.

6.1.1. General Procedure

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the solutions to various stress conditions as outlined below.

  • Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., HPLC with UV or MS detection).

  • Compare the results with an unstressed control sample to identify and quantify any degradation products.

6.1.2. Stress Conditions

  • Hydrolytic Stress: Expose the compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60-80 °C).

  • Oxidative Stress: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Stress: Expose the solid compound and solutions to high temperatures (e.g., 80-100 °C).

  • Photolytic Stress: Expose the solid compound and solutions to UV and visible light, as per ICH Q1B guidelines.

The following diagram illustrates a typical workflow for a forced degradation study.

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Prepare Solutions of Compound B Hydrolytic (Acid, Base, Neutral) A->B C Oxidative (e.g., H₂O₂) A->C D Thermal A->D E Photolytic (UV/Vis) A->E G Analyze Stressed Samples B->G C->G D->G E->G F Develop Stability-Indicating Analytical Method (e.g., HPLC) F->G H Identify and Quantify Degradation Products G->H I Establish Degradation Pathways H->I J Validate Analytical Method H->J

Forced Degradation Study Workflow
Stability-Indicating Method Development

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

The method should be able to separate the intact this compound from its potential degradation products, process impurities, and any other components in the sample matrix. Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Logical Relationship of Storage and Stability

The stability of this compound is directly influenced by the storage conditions. The following diagram illustrates this relationship.

cluster_0 Storage Conditions cluster_1 Compound Stability A Temperature E Chemical Integrity A->E affects B Light Exposure B->E affects C Presence of Oxidizing Agents C->E affects D Humidity D->E affects F Purity E->F determines

Relationship between Storage and Stability

Conclusion

This compound is a stable chemical when stored under the recommended conditions. The primary factors that can lead to its degradation are exposure to strong oxidizing agents, high temperatures, and potentially light. For long-term storage, it is advisable to keep the solid compound in a refrigerated, dark, and dry environment. Solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. While specific degradation kinetics and pathways for this compound are not extensively documented, insights from related phenanthroline derivatives suggest that oxidative degradation is a key mechanism to consider. For critical applications, it is recommended to perform stability studies using a validated stability-indicating analytical method to ensure the quality and integrity of this compound.

References

Methodological & Application

Application Notes and Protocols for 3,4,7,8-Tetramethyl-1,10-phenanthroline in Transition Metal-Catalyzed Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) is a versatile N,N'-bidentate ligand widely employed in transition metal catalysis.[1][2] Its rigid, planar structure and the presence of four methyl groups enhance the solubility and stability of the resulting metal complexes, influencing their electronic and steric properties.[3] These characteristics make tmphen a valuable ligand for a range of catalytic transformations, including cross-coupling reactions, C-H functionalization, and photoredox catalysis. This document provides detailed application notes and experimental protocols for the use of tmphen in various transition metal-catalyzed processes.

Nickel-Catalyzed Synthesis of Sulfinates

Complexes of nickel with this compound serve as effective catalysts for the synthesis of sulfinates from aryl and heteroaryl boronic acids. This method provides a straightforward route to sulfinate compounds, which are valuable intermediates in organic synthesis.

Quantitative Data
EntryAryl Boronic AcidProductYield (%)
14-Biphenylboronic acidtert-Butyl 2-(biphenyl-4-ylsulfonyl)acetate76
Experimental Protocol: Nickel-Catalyzed Synthesis of tert-Butyl 2-(biphenyl-4-ylsulfonyl)acetate[4]

Materials:

  • 4-Biphenylboronic acid (792 mg, 4.00 mmol)

  • Bis(sulfur dioxide)-1,4-diazabicyclo[2.2.2]octane adduct (DABSO) (577 mg, 2.40 mmol)

  • This compound (tmphen) (95 mg, 0.40 mmol)

  • Lithium tert-butoxide (320 mg, 4.00 mmol)

  • Nickel(II) bromide ethylene (B1197577) glycol dimethyl ether complex (NiBr₂(glyme)) (123 mg, 0.40 mmol)

  • 1,3-Dimethyl-2-imidazolidinone (DMI), degassed (20 mL)

  • tert-Butyl bromoacetate (B1195939) (1.17 mL, 8.00 mmol)

  • Diethyl ether

  • Water

  • Brine

  • Sodium sulfate (B86663)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Under a nitrogen atmosphere, combine 4-biphenylboronic acid, DABSO, tmphen, lithium tert-butoxide, and NiBr₂(glyme) in a flask containing degassed DMI (20 mL).

  • Stir the resulting mixture at 100 °C for 14 hours.

  • Cool the reaction mixture to room temperature.

  • Add tert-butyl bromoacetate and stir for an additional hour.

  • Pour water (20 mL) into the reaction mixture and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic phases with water (50 mL) and brine (40 mL).

  • Dry the organic layer over sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by medium pressure preparative chromatography on silica gel (eluent: ethyl acetate/hexane = 5:95 to 15:85) to yield the product as a white solid.

Logical Workflow for Nickel-Catalyzed Sulfinate Synthesis:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 4-Biphenylboronic acid - DABSO - tmphen - LiOtBu - NiBr2(glyme) - DMI stir_heat Stir at 100 °C for 14 h reagents->stir_heat cool Cool to Room Temperature stir_heat->cool add_bromoacetate Add tert-Butyl bromoacetate Stir for 1 h cool->add_bromoacetate quench Quench with Water add_bromoacetate->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Purify by Chromatography concentrate->chromatography product Product chromatography->product

Workflow for Nickel-Catalyzed Sulfinate Synthesis

Iridium-Catalyzed Processes

Iridium complexes incorporating this compound are notable for their applications in photoredox catalysis and C-H activation reactions. These complexes exhibit favorable photophysical properties, making them efficient photosensitizers.

Application in C-H Borylation

While a detailed protocol with tmphen is not extensively documented in the initial search, iridium catalysts with phenanthroline-type ligands are known to be highly effective for the C-H borylation of heterocycles, such as indoles.[4][5] The use of tmphen as a ligand in such reactions is a promising area for further investigation, with other substituted phenanthroline ligands showing poor to no yield at room temperature for the borylation of alkyl C-H bonds.[5]

Photophysical Properties of Iridium(III) Complexes

The photophysical properties of iridium(III) complexes are crucial for their application in photoredox catalysis. The emission quantum yield (Φ) is a key parameter indicating the efficiency of light emission.

ComplexAncillary LigandEmission λmax (nm)Quantum Yield (Φ)
[Ir(ppy)₂(tmphen)]⁺This compound--
--INVALID-LINK--This compound--

Data for specific emission maxima and quantum yields for these complexes with tmphen were not available in the provided search results.

Experimental Protocol: Synthesis of a Heteroleptic Cationic Iridium(III) Complex[3][7]

This protocol describes the general synthesis of a heteroleptic iridium(III) complex, which is a precursor for photocatalytic applications.

Materials:

  • [Ir(C^N)₂Cl]₂ (C^N = cyclometalating ligand, e.g., 2-phenylpyridine)

  • This compound (tmphen)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Ammonium hexafluorophosphate (B91526) (NH₄PF₆) or Potassium hexafluorophosphate (KPF₆)

Procedure:

  • In a round-bottom flask, dissolve the iridium dimer [Ir(C^N)₂Cl]₂ and a slight excess of this compound in a mixture of CH₂Cl₂ and MeOH.

  • Reflux the mixture under an inert atmosphere for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a minimum amount of methanol.

  • Add a saturated aqueous solution of NH₄PF₆ or KPF₆ to precipitate the desired iridium(III) complex.

  • Filter the solid, wash with water and diethyl ether, and dry under vacuum.

Signaling Pathway for Iridium-Catalyzed Photoredox Reaction:

Generalized Iridium Photoredox Catalytic Cycle

Copper-Catalyzed Cross-Coupling Reactions

Copper complexes of this compound are effective in promoting various cross-coupling reactions, such as the Ullmann condensation for the formation of C-N and C-O bonds. The tmphen ligand has been noted for its utility in achieving selective O-arylation of amino alcohols.[6]

Application in Ullmann Condensation

While a specific protocol using tmphen for a general Ullmann condensation was not detailed in the provided search results, phenanthroline ligands are known to significantly accelerate these reactions, allowing for milder conditions.[1]

Experimental Protocol: Copper-Catalyzed Arylation of Alcohols (General Protocol using a Phenanthroline Ligand)[9]

This protocol provides a general method for the copper-catalyzed coupling of aryl iodides with aliphatic alcohols using a phenanthroline ligand. The use of this compound in this reaction should be effective based on related studies.

Materials:

  • Aryl iodide

  • Aliphatic alcohol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or this compound)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (if the alcohol is not used as the solvent)

Procedure:

  • To a reaction vessel, add CuI, the phenanthroline ligand, Cs₂CO₃, and the aryl iodide.

  • If the alcohol is a liquid and will be used in excess, add it directly to the reaction vessel. If the alcohol is a solid or precious, dissolve it and the other reagents in toluene.

  • Stir the reaction mixture at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and dilute with a suitable organic solvent.

  • Filter the mixture to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle for Copper-Catalyzed C-O Coupling:

G CuI Cu(I)X Cu_alkoxide L-Cu(I)-OR CuI->Cu_alkoxide + L, ROH, Base - HX, - Base-H⁺ Cu_aryl_alkoxide L-Cu(III)(Ar)(OR)X Cu_alkoxide->Cu_aryl_alkoxide + ArX (Oxidative Addition) Cu_aryl_alkoxide->CuI Reductive Elimination Product Ar-OR Cu_aryl_alkoxide->Product Ligand tmphen (L) Alcohol R-OH Base Base ArylHalide Ar-X

Proposed Catalytic Cycle for Cu-Catalyzed O-Arylation

Ruthenium and Palladium-Catalyzed Processes

The application of this compound in catalytic processes involving ruthenium and palladium is an emerging area. While detailed protocols for specific synthetic transformations using tmphen are not as prevalent as for nickel, iridium, and copper, the general utility of phenanthroline ligands suggests its potential in various reactions.

Ruthenium-Catalyzed Reactions

Ruthenium complexes with phenanthroline-type ligands are known catalysts for transfer hydrogenation and oxidation reactions.[7][8] The electrochemical properties of Tris(this compound)ruthenium(II) have been studied, indicating its potential in redox-mediated catalysis.[9] Further research is needed to establish specific protocols and quantify the catalytic performance of tmphen-ruthenium complexes in organic synthesis.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions such as Heck and Sonogashira are fundamental transformations in organic synthesis.[1][10] While phenanthroline derivatives have been used as ligands in these reactions, specific examples and detailed protocols employing this compound are not well-documented in the initial search results. The electronic and steric properties of tmphen could offer unique advantages in terms of catalyst stability and activity, warranting further investigation in this area.

Conclusion

This compound is a valuable and versatile ligand for a variety of transition metal-catalyzed processes. Its application in nickel-catalyzed sulfinate synthesis is well-defined. For iridium and copper catalysis, tmphen-ligated complexes show significant promise in photoredox applications, C-H activation, and cross-coupling reactions, although more detailed protocols and quantitative performance data for specific synthetic applications are needed. The potential of tmphen in ruthenium and palladium catalysis remains an area ripe for exploration. The protocols and data presented herein provide a foundation for researchers to utilize and further develop catalytic systems based on this important ligand.

References

Application Notes and Protocols for the Synthesis of Luminescent Iridium(III) Complexes with 3,4,7,8-Tetramethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium(III) complexes are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties, including strong luminescence and long-lived excited states. These characteristics make them promising candidates for applications as cellular imaging agents, photosensitizers in photodynamic therapy (PDT), and emitters in organic light-emitting diodes (OLEDs). Complexes of the type [Ir(C^N)2(N^N)]+, where C^N is a cyclometalating ligand and N^N is a diimine ligand, have been extensively studied. The 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4-phen) ligand is a valuable component in the synthesis of these complexes, as the methyl groups can enhance solubility and influence the electronic properties of the final complex.

This document provides a detailed protocol for the synthesis of a representative iridium(III) complex featuring the this compound ligand, specifically bis(2-phenylpyridine)(this compound)iridium(III) hexafluorophosphate (B91526), denoted as [Ir(ppy)2(Me4-phen)]PF6. Additionally, it includes representative data on the photophysical properties and cytotoxic activity of this class of compounds, highlighting their potential in drug development.

Data Presentation

Photophysical Properties

The photophysical properties of iridium(III) complexes are crucial for their application in imaging and therapy. The following table summarizes key photophysical data for [Ir(ppy)2(Me4-phen)]+ and related complexes.

ComplexEmission Max (λem, nm)Quantum Yield (Φ)Lifetime (τ, ns)
[Ir(ppy)2(phen)]+5770.12877
[Ir(ppy)2(Me4-phen)]+5340.381866
[Ir(F-mppy)2(Me4-phen)]+5060.455884

Data is representative of this class of compounds and may vary based on experimental conditions.

Cytotoxicity Data

Iridium(III) complexes bearing phenanthroline-based ligands have demonstrated significant cytotoxic activity against various cancer cell lines. The following table presents representative IC50 values for related [Ir(ppy)2(phen-derivative)]+ complexes, illustrating their potential as anticancer agents.

Cell LineComplex 1 IC50 (µM)Complex 2 IC50 (µM)Cisplatin IC50 (µM)
HT-29 (Colon)0.33--
MCF-7 (Breast)0.321.211.8
A549 (Lung)-2.59.4
HeLa (Cervical)-1.88.5

IC50 values are representative and intended to show the potential activity of this class of compounds.

Experimental Protocols

The synthesis of [Ir(ppy)2(Me4-phen)]PF6 is a two-step process involving the initial preparation of the chloro-bridged iridium(III) dimer, [Ir(ppy)2Cl]2, followed by the reaction with the this compound ligand.

Part 1: Synthesis of Dichloro-bridged Iridium(III) Dimer, [Ir(ppy)2Cl]2

Materials:

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add iridium(III) chloride hydrate (1.0 g, ~2.8 mmol, assuming ~54% Ir) and 2-phenylpyridine (3.0 mL, ~3.2 equivalents).

  • Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (20 mL).

  • Heat the reaction mixture to reflux at 110 °C under a nitrogen atmosphere with vigorous stirring for 12 hours.

  • Cool the mixture to room temperature. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with methanol (3 x 20 mL) and then diethyl ether (2 x 20 mL).

  • Dry the resulting yellow solid under vacuum to yield the chloro-bridged iridium(III) dimer, [Ir(ppy)2Cl]2. The typical yield is in the range of 70-85%.

Part 2: Synthesis of [Ir(ppy)2(Me4-phen)]PF6

Materials:

  • Dichloro-bridged iridium(III) dimer, [Ir(ppy)2Cl]2

  • This compound (Me4-phen)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Potassium hexafluorophosphate (KPF6)

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask, dissolve the iridium dimer [Ir(ppy)2Cl]2 (0.50 g, 0.46 mmol) and this compound (0.24 g, 1.0 mmol, 2.2 equivalents) in a 1:1 mixture of anhydrous dichloromethane and methanol (40 mL).

  • Reflux the reaction mixture under a nitrogen atmosphere for 4 hours. The solution will turn from a suspension to a clear, bright yellow solution.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the resulting solid in a minimum amount of methanol.

  • In a separate flask, prepare a saturated aqueous solution of potassium hexafluorophosphate (KPF6).

  • Add the KPF6 solution dropwise to the stirred methanolic solution of the iridium complex. A bright yellow precipitate will form immediately.

  • Stir the mixture at room temperature for an additional 30 minutes to ensure complete precipitation.

  • Collect the yellow precipitate by vacuum filtration, wash with deionized water (3 x 20 mL) and then a small amount of cold diethyl ether (2 x 10 mL).

  • Dry the final product, [Ir(ppy)2(Me4-phen)]PF6, under vacuum. Expected yields are typically in the range of 68-80%.

Characterization (Representative):

  • ¹H NMR (400 MHz, CDCl₃): Resonances for the ppy and Me4-phen ligands are expected in the aromatic region (δ 7.0-9.0 ppm) and the methyl protons of Me4-phen as singlets in the aliphatic region (δ ~2.5-3.0 ppm).

  • ESI-MS: A peak corresponding to the cation [Ir(ppy)2(Me4-phen)]+ is expected at m/z ~743.2.

Mandatory Visualizations

experimental_workflow cluster_part1 Part 1: Dimer Synthesis cluster_part2 Part 2: Complex Formation start1 IrCl3·xH2O + 2-phenylpyridine react1 Reflux in 2-ethoxyethanol/water (110°C, 12h) start1->react1 filter1 Filter and Wash react1->filter1 product1 [Ir(ppy)2Cl]2 Dimer filter1->product1 start2 [Ir(ppy)2Cl]2 + Me4-phen product1->start2 Use in Part 2 react2 Reflux in DCM/MeOH (4h) start2->react2 precipitate Add KPF6 solution react2->precipitate filter2 Filter and Dry precipitate->filter2 product2 [Ir(ppy)2(Me4-phen)]PF6 filter2->product2

Caption: Synthetic workflow for the formation of [Ir(ppy)2(Me4-phen)]PF6.

signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Ir_complex [Ir(ppy)2(Me4-phen)]+ ROS ↑ Reactive Oxygen Species (ROS) Ir_complex->ROS Induces MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax Bax Activation MMP->Bax CytoC Cytochrome c Release Casp9 Caspase-9 Activation CytoC->Casp9 Bax->CytoC Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by iridium(III) complexes.

Application Notes and Protocols: 3,4,7,8-Tetramethyl-1,10-phenanthroline in Organic Optoelectronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) in the field of organic optoelectronics. The primary application of TMPhen is as a ligand in phosphorescent iridium(III) complexes, which are utilized as emitters in Organic Light-Emitting Diodes (OLEDs).

Introduction to this compound

This compound is a heterocyclic organic compound and a derivative of 1,10-phenanthroline. Its rigid structure and nitrogen atoms make it an excellent bidentate chelating ligand for various metal ions. In the context of organic optoelectronics, it is primarily employed as an ancillary ligand in the synthesis of heteroleptic cationic Iridium(III) complexes. The methyl groups on the phenanthroline core can influence the electronic properties and solubility of the resulting metal complex.

Role in Organic Optoelectronic Devices

The principal application of TMPhen in organic optoelectronic devices is as a component of the emissive layer in phosphorescent OLEDs (PhOLEDs). Specifically, it is used as a ligand in iridium(III) complexes of the general structure [Ir(C^N)2(N^N)]+, where C^N represents a cyclometalating ligand and N^N is a diimine ligand like TMPhen.

These iridium complexes exhibit phosphorescence, a process that allows for the harvesting of both singlet and triplet excitons generated during device operation. This leads to a theoretical internal quantum efficiency of up to 100%, significantly higher than that of fluorescent emitters. The specific ligands, such as TMPhen, play a crucial role in tuning the photophysical properties of the iridium complex, including its emission color, quantum yield, and excited-state lifetime.

While TMPhen is a key component in tuning the properties of these emissive complexes, it is not typically used as a standalone functional layer, such as an electron transport layer or a host material, in organic optoelectronic devices.

Quantitative Data

PropertyValueReference Complex
Chemical Name Bis(2-phenylpyridine)(this compound)iridium(III) chloride[Ir(ppy)2(Me4-phen)]Cl
Emission Maximum (λem) ~580 nm (in solution)Based on similar phenanthroline-ligated Ir(III) complexes
Photoluminescence Quantum Yield (ΦPL) High (specific value not reported)Expected to be high based on related complexes
Excited-State Lifetime (τ) Microsecond range (typical for phosphorescence)General characteristic of phosphorescent Ir(III) complexes

Note: The emission maximum is an estimate based on trends observed in similar iridium complexes where methyl substitution on the phenanthroline ligand can influence the emission energy.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of an iridium(III) complex with a TMPhen ligand and a general procedure for the fabrication of a phosphorescent OLED incorporating such a complex.

Protocol 1: Synthesis of Bis(2-phenylpyridine)(this compound)iridium(III) Hexafluorophosphate (B91526) --INVALID-LINK--

This protocol is adapted from established procedures for the synthesis of similar cationic iridium(III) complexes.

Materials:

  • Dichloro-bridged iridium(III) dimer, [(ppy)2Ir(μ-Cl)]2

  • This compound (TMPhen)

  • Ethylene (B1197577) glycol

  • Ammonium (B1175870) hexafluorophosphate (NH4PF6)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Deionized water

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In a two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, combine the dichloro-bridged dimer [(ppy)2Ir(μ-Cl)]2 (1 equivalent) and this compound (2.2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free and moisture-free environment.

  • Solvent Addition: Add degassed ethylene glycol to the flask via a cannula or syringe.

  • Reflux: Heat the reaction mixture to reflux (approximately 150 °C) under the inert atmosphere and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Add deionized water to the reaction mixture to precipitate the crude product.

  • Filtration: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water and then with a small amount of cold methanol.

  • Anion Exchange: Dissolve the crude product in a minimal amount of dichloromethane. To this solution, add a saturated aqueous solution of ammonium hexafluorophosphate (NH4PF6) in excess. Stir the biphasic mixture vigorously for 1-2 hours.

  • Extraction and Purification: Separate the organic layer, wash it with deionized water, and dry it over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The resulting solid can be further purified by column chromatography on silica (B1680970) gel using a dichloromethane/acetone solvent system or by recrystallization from a suitable solvent mixture (e.g., dichloromethane/hexane) to yield the pure --INVALID-LINK-- complex.

Protocol 2: Fabrication of a Multilayer Phosphorescent OLED by Vacuum Thermal Evaporation

This is a general protocol for the fabrication of a phosphorescent OLED and can be adapted for emitters based on TMPhen-containing iridium complexes.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole-Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole-Transport Layer (HTL) material (e.g., TAPC)

  • Host material for the emissive layer (e.g., mCP)

  • Emissive dopant: --INVALID-LINK--

  • Electron-Transport Layer (ETL) material (e.g., TmPyPB)

  • Electron-Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system (< 10^-6 Torr)

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • UV-ozone or oxygen plasma cleaner

Procedure:

  • Substrate Cleaning:

    • Ultrasonically clean the ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the cleaned substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially onto the ITO anode without breaking the vacuum. The deposition rates and thicknesses should be carefully controlled using quartz crystal microbalances.

      • HIL: Deposit a 10 nm layer of HAT-CN at a rate of ~0.1 Å/s.

      • HTL: Deposit a 40 nm layer of TAPC at a rate of ~1-2 Å/s.

      • Emissive Layer (EML): Co-evaporate the host material (e.g., mCP) and the --INVALID-LINK-- dopant. The typical doping concentration is 5-10 wt%. The total thickness of the EML is typically 20-30 nm, with a deposition rate of ~1-2 Å/s for the host and a proportionally lower rate for the dopant.

      • ETL: Deposit a 40 nm layer of TmPyPB at a rate of ~1-2 Å/s.

  • Cathode Deposition:

    • Deposit a thin (1 nm) layer of LiF as the EIL at a rate of ~0.1 Å/s.

    • Deposit a 100 nm layer of Aluminum as the cathode at a rate of ~5-10 Å/s.

  • Encapsulation and Characterization:

    • Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass slide to prevent degradation from atmospheric moisture and oxygen.

    • Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Ir(ppy)2(TMPhen) reagents [(ppy)2Ir(μ-Cl)]2 + TMPhen reflux Reflux in Ethylene Glycol (150°C, 12-18h) reagents->reflux precipitation Precipitation with H2O reflux->precipitation filtration1 Filtration & Washing precipitation->filtration1 anion_exchange Anion Exchange with NH4PF6 filtration1->anion_exchange purification Purification (Chromatography/Recrystallization) anion_exchange->purification final_product [Ir(ppy)2(TMPhen)](PF6) purification->final_product

Caption: Workflow for the synthesis of the iridium(III) complex.

OLED_Fabrication cluster_fab OLED Fabrication by Vacuum Thermal Evaporation ITO ITO Substrate Cleaning HIL HIL Deposition (HAT-CN) ITO->HIL HTL HTL Deposition (TAPC) HIL->HTL EML EML Co-evaporation (Host + Ir(III) Complex) HTL->EML ETL ETL Deposition (TmPyPB) EML->ETL EIL EIL Deposition (LiF) ETL->EIL Cathode Cathode Deposition (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: General workflow for OLED fabrication.

Energy_Level_Diagram cluster_device Simplified OLED Energy Level Diagram cluster_energy Cathode Cathode (Al) ETL ETL LUMO_ETL LUMO Cathode:e->LUMO_ETL:w e- EML EML (Host:Dopant) HTL HTL Anode Anode (ITO) HOMO_HTL HOMO Anode:e->HOMO_HTL:w h+ HOMO_ETL HOMO LUMO_ETL->HOMO_ETL LUMO_EML_H LUMO (Host) LUMO_ETL:e->LUMO_EML_H:w LUMO_EML_D LUMO (Dopant) LUMO_EML_H:e->LUMO_EML_D:w HOMO_EML_H HOMO (Host) LUMO_EML_H->HOMO_EML_H HOMO_EML_D HOMO (Dopant) LUMO_EML_D->HOMO_EML_D Emission HOMO_EML_H:e->HOMO_EML_D:w LUMO_HTL LUMO LUMO_HTL->HOMO_HTL HOMO_HTL:e->HOMO_EML_H:w

Caption: Energy levels and charge injection in a typical PhOLED.

Application Notes and Protocols for 3,4,7,8-Tetramethyl-1,10-phenanthroline in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) as a versatile ligand in coordination chemistry. The document details its use in the synthesis of various metal complexes and highlights their applications in catalysis and cancer research. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of this compound in a laboratory setting.

Introduction to this compound (tmphen)

This compound is a heterocyclic organic compound and a derivative of 1,10-phenanthroline (B135089).[1] It is a solid, light beige crystalline powder.[2] The four methyl groups on the phenanthroline backbone enhance its lipophilicity and electron-donating properties compared to the parent ligand, influencing the stability, reactivity, and photophysical properties of its metal complexes.[3] Tmphen is widely utilized as a bidentate chelating ligand in coordination chemistry, forming stable complexes with a variety of transition metals, including copper, iridium, nickel, zinc, and osmium.[4][5][6] These complexes have garnered significant interest due to their potential applications in diverse fields such as catalysis, bioimaging, and medicinal chemistry, particularly as anticancer agents.[5][7][8]

Applications in Coordination Chemistry

Anticancer Drug Development

Coordination complexes of tmphen, particularly with copper(II), have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[2] These complexes often exhibit higher potency than the clinically used anticancer drug, cisplatin.[2] The enhanced cytotoxicity is attributed in part to the increased lipophilicity conferred by the methyl groups, which facilitates cellular uptake.

The proposed mechanism of action for these copper complexes involves the induction of apoptosis through the intrinsic pathway, often mediated by the generation of reactive oxygen species (ROS).[9][10] These complexes can also interact with DNA, typically through intercalation or groove binding, leading to the inhibition of DNA replication and transcription.[11][12] Furthermore, some copper-phenanthroline complexes have been shown to inhibit proteasome activity in cancer cells, contributing to their apoptotic effects.[4][13]

Luminescent Probes and Bioimaging

Iridium(III) complexes incorporating the tmphen ligand are of particular interest due to their favorable photophysical properties, including strong luminescence and long emission lifetimes. These characteristics make them suitable candidates for use as luminescent probes in bioimaging applications. The emission color of these complexes can be tuned by modifying the other ligands in the coordination sphere.

Catalysis

Tmphen serves as an effective ligand in transition metal-catalyzed organic reactions. For instance, nickel complexes of tmphen have been employed in cross-coupling reactions, such as the arylation of C-H bonds.[5] The steric and electronic properties of the tmphen ligand can influence the efficiency and selectivity of the catalytic process.

Quantitative Data

Physicochemical Properties of tmphen
PropertyValueReference
Molecular FormulaC₁₆H₁₆N₂[14]
Molecular Weight236.31 g/mol [14]
Melting Point277-280 °C[14]
AppearanceLight beige fine crystalline powder[2]
SolubilitySoluble in 1,4-dioxane, acetone, dichloromethane, N,N-dimethylformamide, methanol, and hot toluene.
Cytotoxicity of Copper-tmphen Complexes

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various copper(II)-dipeptide-tmphen complexes against several human cancer cell lines.

ComplexCell LineIC₅₀ (µM)Reference
[Cu(Gly-Gly)(tmp)]MDA-MB-231 (Breast)4.5[4]
[Cu(Gly-Gly)(tmp)]A549 (Lung)3.4[4]
CisplatinMDA-MB-231 (Breast)>50[13]
CisplatinA549 (Lung)12.1 ± 2.9[13]
Photophysical and Electrochemical Data of Iridium(III)-tmphen Complexes

Data for complexes of the type [Ir(C^N)₂(N^N)]⁺, where tmphen is the N^N ligand.

Complexλₐₑₘ (nm)Quantum Yield (Φ)E₁/₂ (V vs. Fc/Fc⁺)Reference
[Ir(ppy)₂(tmphen)]⁺5850.080.85
[Ir(dfppy)₂(tmphen)]⁺5300.351.05

ppy = 2-phenylpyridine; dfppy = 2-(2,4-difluorophenyl)pyridine

Experimental Protocols

Synthesis of a Copper(II)-Dipeptide-tmphen Complex: [Cu(Gly-Gly)(tmp)]·3.5H₂O

This protocol describes the synthesis of a representative copper(II)-dipeptide-tmphen complex.

Materials:

Procedure:

  • Preparation of the Copper-Dipeptide Precursor:

    • Suspend copper(II) carbonate hydroxide in deionized water.

    • Add an equimolar amount of glycylglycine to the suspension.

    • Stir the mixture at 60 °C for 1 hour. The suspension will gradually turn into a blue solution.

    • Filter the solution to remove any unreacted copper salt.

    • Lyophilize the blue solution to obtain the [Cu(Gly-Gly)] complex as a solid.

  • Synthesis of the Final Complex:

    • Dissolve the [Cu(Gly-Gly)] complex in methanol.

    • In a separate flask, dissolve an equimolar amount of tmphen in methanol.

    • Add the tmphen solution dropwise to the copper-dipeptide solution with constant stirring.

    • Continue stirring the resulting blue solution at room temperature for 2 hours.

    • Slowly add diethyl ether to the solution until a blue precipitate forms.

    • Collect the precipitate by filtration, wash with diethyl ether, and air dry.

    • Recrystallize the solid from a methanol/diethyl ether mixture to obtain blue crystals of [Cu(Gly-Gly)(tmp)]·3.5H₂O.[15]

Characterization:

  • FT-IR (KBr, cm⁻¹): Characteristic bands for the ν(C=O) of the coordinated carboxylate group and vibrations of the phenanthroline ring.

  • Elemental Analysis: To confirm the chemical formula.

  • X-ray Crystallography: To determine the solid-state structure.

Cytotoxicity Evaluation: MTT Assay

This protocol outlines the procedure for determining the cytotoxic activity of tmphen complexes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][16]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the tmphen complex in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

DNA Interaction Study: Viscosity Measurement

This protocol describes how to assess the interaction of tmphen complexes with DNA by measuring changes in the viscosity of a DNA solution.[17][18] An increase in viscosity is indicative of DNA intercalation.

Materials:

  • Calf thymus DNA (CT-DNA)

  • Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2)

  • Tmphen complex

  • Ostwald viscometer

  • Constant temperature water bath (e.g., 25 °C)

  • Stopwatch

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration should be confirmed by measuring the absorbance at 260 nm.

    • Prepare a stock solution of the tmphen complex in the same buffer.

  • Viscosity Measurements:

    • Maintain the viscometer at a constant temperature in the water bath.

    • Measure the flow time of the buffer (t₀).

    • Measure the flow time of the DNA solution (t).

    • Add increasing amounts of the complex stock solution to the DNA solution in the viscometer to achieve different [Complex]/[DNA] ratios.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for 5-10 minutes before measuring the new flow time.

  • Data Analysis:

    • Calculate the relative viscosity (η/η₀) for each ratio, where η = (t - t₀) and η₀ is the viscosity of the DNA solution alone.

    • Plot (η/η₀)¹/³ versus the [Complex]/[DNA] ratio. A linear increase in relative viscosity with increasing complex concentration suggests an intercalative binding mode.

Visualizations

experimental_workflow cluster_synthesis Complex Synthesis cluster_cytotoxicity Cytotoxicity Assay cluster_dna_interaction DNA Interaction Study s1 Synthesize [Cu(dipeptide)(tmphen)] s2 Purify by Recrystallization s1->s2 s3 Characterize (FT-IR, Elemental Analysis) s2->s3 c2 Treat with Complex s3->c2 d1 Prepare DNA and Complex Solutions s3->d1 c1 Seed Cancer Cells c1->c2 c3 Perform MTT Assay c2->c3 c4 Measure Absorbance c3->c4 c5 Calculate IC50 c4->c5 d2 Measure Viscosity at different ratios d1->d2 d3 Analyze Data d2->d3

Fig. 1: General experimental workflow for the synthesis and evaluation of tmphen complexes.

apoptosis_pathway complex [Cu(dipeptide)(tmphen)] ros ROS Generation complex->ros dna DNA Intercalation complex->dna proteasome Proteasome Inhibition complex->proteasome mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto Cytochrome c Release bax->cyto bcl2->cyto apaf Apaf-1 cyto->apaf cas9 Caspase-9 (Initiator) apaf->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Fig. 2: Proposed mechanism of apoptosis induction by copper-tmphen complexes.

References

Application Notes and Protocols: Synthesis and Evaluation of Copper(II) Complexes with 3,4,7,8-Tetramethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper complexes are emerging as a promising class of compounds for cancer treatment, offering distinct mechanisms of action compared to traditional platinum-based drugs. The coordination of copper(II) ions with ligands such as 1,10-phenanthroline (B135089) derivatives has been shown to enhance their cytotoxic activity. This document provides detailed protocols for the synthesis of copper(II) complexes using 3,4,7,8-tetramethyl-1,10-phenanthroline (tmp), a ligand known to form highly potent anticancer agents. The increased lipophilicity and specific structural features of 'tmp' contribute to the biological activity of its copper(II) complexes.

These application notes describe the synthesis of two main types of copper(II)-tmp complexes: dichloro(this compound)copper(II), [CuCl2(tmp)], and a series of ternary complexes, [Cu(L-dipeptide)(tmp)], where L-dipeptide represents various dipeptides. Additionally, protocols for the characterization and evaluation of the cytotoxic activity of these complexes are provided.

Experimental Protocols

Protocol 1: Synthesis of Dichloro(this compound)copper(II) ([CuCl2(tmp)])

This protocol describes a general method for the synthesis of the precursor complex [CuCl2(tmp)].

Materials:

  • Copper(II) chloride dihydrate (CuCl2·2H2O)

  • This compound (tmp)

  • Ethanol (B145695) (absolute)

  • Diethyl ether

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Procedure:

  • In a Schlenk flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL) with gentle heating and stirring.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in a minimal amount of absolute ethanol (5-10 mL).

  • Add the ethanolic solution of CuCl2·2H2O dropwise to the solution of 'tmp' while stirring vigorously at room temperature.

  • Upon addition, a colored precipitate should form immediately.

  • Heat the reaction mixture to reflux for 2-4 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Characterization: The resulting complex can be characterized by elemental analysis, infrared (IR) spectroscopy, UV-Visible spectroscopy, and X-ray crystallography.

Protocol 2: Synthesis of Ternary Copper(II)-Dipeptide-tmp Complexes ([Cu(L-dipeptide)(tmp)])

This protocol outlines the synthesis of ternary complexes from the [CuCl2(tmp)] precursor.

Materials:

  • [CuCl2(tmp)] (synthesized as per Protocol 1)

  • L-dipeptide (e.g., Glycylglycine, L-Alanyl-L-phenylalanine)

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (B129727) or Ethanol/Water mixture

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • Suspend [CuCl2(tmp)] (1 mmol) in a methanol or an ethanol/water (1:1) solution (30 mL).

  • In a separate beaker, dissolve the L-dipeptide (1 mmol) in water (10 mL).

  • Adjust the pH of the dipeptide solution to approximately 7.0-7.5 by the dropwise addition of a 0.1 M NaOH solution.

  • Add the neutralized dipeptide solution to the suspension of [CuCl2(tmp)] with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The suspension should gradually change color as the ternary complex forms.

  • Reduce the volume of the solvent under reduced pressure.

  • Cool the resulting solution in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold water and then diethyl ether.

  • Dry the complex in a desiccator over silica (B1680970) gel.

Data Presentation

Table 1: Physicochemical Properties of Copper(II)-tmp Complexes
ComplexMolecular FormulaColorYield (%)Molar Conductance (Ω⁻¹ cm² mol⁻¹)Lipophilicity (log P)
[CuCl2(tmp)]C₁₆H₁₆Cl₂CuN₂Green~85-95Non-electrolyte-
[Cu(Gly-Gly)(tmp)]·3.5H₂OC₂₀H₂₈CuN₄O₆.₅Blue~70-80Non-electrolyteModerate
[Cu(L-Ala-Phe)(tmp)]C₂₅H₂₆CuN₄O₃Blue~70-85Non-electrolyteHigh

Note: Specific values may vary depending on the exact experimental conditions and the nature of the dipeptide.

Table 2: Cytotoxicity Data (IC₅₀ values in µM) of Copper(II)-tmp Complexes against Various Cancer Cell Lines
ComplexMDA-MB-231 (Breast)MCF-7 (Breast)A549 (Lung)A2780cis (Ovarian, Cisplatin-Resistant)
[Cu(L-dipeptide)(tmp)] series0.5 - 5.01.0 - 10.00.8 - 8.01.0 - 12.0
Cisplatin (reference)>20~15~10>30

Source: The IC₅₀ values for [Cu(L-dipeptide)(tmp)] complexes are generally reported to be significantly lower than that of cisplatin, indicating higher cytotoxicity.[1][2]

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of [CuCl2(tmp)] cluster_ternary_synthesis Synthesis of [Cu(L-dipeptide)(tmp)] CuCl2 CuCl2·2H2O reaction1 Reaction & Reflux CuCl2->reaction1 tmp 3,4,7,8-Me4-phen tmp->reaction1 solvent1 Ethanol solvent1->reaction1 filtration1 Filtration & Washing reaction1->filtration1 product1 [CuCl2(tmp)] filtration1->product1 product1_input [CuCl2(tmp)] reaction2 Reaction at RT product1_input->reaction2 dipeptide L-Dipeptide dipeptide->reaction2 solvent2 Methanol/Water solvent2->reaction2 filtration2 Filtration & Drying reaction2->filtration2 product2 [Cu(L-dipeptide)(tmp)] filtration2->product2

Caption: Workflow for the synthesis of copper(II)-tmp complexes.

Cytotoxicity_Evaluation_Workflow start Prepare Stock Solutions of Complexes treatment Treat Cells with Serial Dilutions of Complexes start->treatment cell_culture Seed Cancer Cells in 96-well plates cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT or similar Viability Assay incubation->mtt_assay data_analysis Measure Absorbance & Calculate IC50 Values mtt_assay->data_analysis

Caption: Workflow for in vitro cytotoxicity evaluation.

Discussion on Mechanism of Action

The precise mechanism of action for these copper(II)-tmp complexes is multifaceted and not fully elucidated. However, several studies on related copper-phenanthroline complexes suggest a number of potential cellular targets and pathways.[3][4]

  • DNA Interaction: Copper(II)-phenanthroline complexes are known to interact with DNA, primarily through intercalation between the base pairs.[4] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

  • Reactive Oxygen Species (ROS) Generation: These complexes can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) within the cell. Elevated ROS levels cause oxidative stress, damaging cellular components such as lipids, proteins, and DNA, ultimately triggering cell death.

  • Enzyme Inhibition: Copper complexes can inhibit the activity of key cellular enzymes, such as topoisomerases and proteasomes, which are crucial for cell survival and proliferation.

The enhanced cytotoxicity of complexes with this compound is often attributed to the increased lipophilicity conferred by the methyl groups. This property facilitates the transport of the complex across the cell membrane, leading to higher intracellular accumulation and greater efficacy.[2]

Proposed_Mechanism_of_Action complex [Cu(dipeptide)(tmp)] Complex cell_membrane Cell Membrane complex->cell_membrane Passive Diffusion intracellular_complex Intracellular Complex cell_membrane->intracellular_complex ros ROS Generation intracellular_complex->ros dna_interaction DNA Intercalation intracellular_complex->dna_interaction enzyme_inhibition Enzyme Inhibition intracellular_complex->enzyme_inhibition oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage dna_interaction->dna_damage apoptosis Apoptosis enzyme_inhibition->apoptosis oxidative_stress->apoptosis dna_damage->apoptosis

References

Application Notes and Protocols for 3,4,7,8-Tetramethyl-1,10-phenanthroline in Fluorescent Probes and Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) is a versatile, metal-chelating ligand that serves as a robust building block for the development of sophisticated fluorescent probes and biosensors.[1][2][3] Its rigid, planar structure, coupled with the electron-donating nature of its methyl groups, imparts favorable photophysical properties to its metal complexes, making them excellent candidates for a range of applications in biological imaging, diagnostics, and therapeutic research. This document provides detailed application notes and experimental protocols for the use of TMPhen-based probes, with a focus on Iridium(III), Ruthenium(II), and Copper(II) complexes.

Key Applications

Metal complexes of TMPhen and its derivatives have been successfully employed in:

  • Cellular Imaging: As highly luminescent and photostable probes for visualizing cellular organelles and processes.

  • DNA and RNA Sensing: As intercalating or groove-binding agents to probe the structure and function of nucleic acids.

  • Cytotoxicity and Drug Delivery: As theranostic agents that combine imaging and therapeutic functionalities.

Application Note 1: Iridium(III)-TMPhen Complexes for Cellular Imaging

Overview:

Iridium(III) complexes featuring the TMPhen ligand are highly phosphorescent probes suitable for cellular imaging. These complexes exhibit strong luminescence, long lifetimes, and high photostability, allowing for clear visualization of subcellular structures. A common example is the heteroleptic complex [Ir(ppy)₂(TMPhen)]⁺ (ppy = 2-phenylpyridine), which can be synthesized and used for staining specific cellular compartments.

Signaling Pathway:

The signaling mechanism for these probes is based on their passive diffusion across the cell membrane and subsequent accumulation in specific organelles, driven by factors such as lipophilicity and electrostatic interactions. The probe's luminescence is then detected via fluorescence microscopy.

Cellular_Imaging_Workflow Probe [Ir(ppy)2(TMPhen)]+ Probe Incubation Incubation (e.g., 30 min, 37°C) Probe->Incubation CellCulture Live Cells in Culture CellCulture->Incubation Washing Wash with PBS Incubation->Washing Fixation Fixation (Optional) (e.g., 4% Paraformaldehyde) Washing->Fixation Microscopy Confocal Fluorescence Microscopy Fixation->Microscopy Imaging Image Acquisition & Analysis Microscopy->Imaging

Experimental workflow for cellular imaging.

Quantitative Data:

Complexλ_em (nm)Quantum Yield (Φ)Lifetime (τ) (ns)Reference
[Ir(ppy)₂(phen)]⁺5770.12685[4]
[Ir(ppy)₂(Me₄-phen)]⁺5340.28 - 0.381604 - 1866[4]

Experimental Protocol: Cellular Staining and Confocal Microscopy

Materials:

  • Iridium(III) complex stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (4% in PBS)

  • Confocal laser scanning microscope

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa, MCF-7) on glass-bottom dishes or coverslips and grow to the desired confluency in complete medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Probe Preparation: Prepare the working solution of the Iridium(III) probe by diluting the stock solution in cell culture medium to the final desired concentration (e.g., 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a suitable duration (e.g., 30 minutes to 2 hours) at 37°C.

  • Washing: After incubation, remove the probe solution and wash the cells three times with PBS to remove any unbound probe.

  • Fixation (Optional): For fixed-cell imaging, add 4% paraformaldehyde to the cells and incubate for 15-20 minutes at room temperature. Afterward, wash the cells three times with PBS.

  • Imaging: Mount the coverslips on a microscope slide with a drop of PBS or mounting medium. Image the cells using a confocal microscope with appropriate excitation and emission wavelengths (e.g., excitation at 405 nm or 488 nm, and emission collected in the range of 500-700 nm, depending on the complex).

Application Note 2: Ruthenium(II)-TMPhen Complexes for DNA Sensing

Overview:

Ruthenium(II) complexes with TMPhen and other polypyridyl ligands are widely used as fluorescent probes for DNA. These complexes can bind to DNA through intercalation, where the planar ligand inserts between the DNA base pairs. This interaction often leads to an enhancement in the complex's luminescence, which can be used to quantify DNA or study DNA-protein interactions.

Signaling Pathway:

The sensing mechanism relies on the change in the photophysical properties of the Ruthenium(II) complex upon binding to DNA. In solution, the complex's luminescence may be quenched by water molecules. Upon intercalation into the hydrophobic environment of the DNA double helix, the complex is shielded from solvent quenching, resulting in an increase in fluorescence intensity and lifetime.

DNA_Intercalation_Mechanism cluster_before Before Intercalation cluster_after After Intercalation Ru_Probe_Free [Ru(bpy)2(TMPhen)]2+ (Low Fluorescence) Ru_Probe_Bound [Ru(bpy)2(TMPhen)]2+ Intercalated (High Fluorescence) Ru_Probe_Free->Ru_Probe_Bound Intercalation DNA_Free dsDNA Copper_Complex_Evaluation_Workflow Synthesis Synthesis of [Cu(Ligand)(TMPhen)] Complex Characterization Spectroscopic & Structural Characterization Synthesis->Characterization DNA_Binding DNA Binding Assays (UV-Vis, Fluorescence, Viscosity) Characterization->DNA_Binding DNA_Cleavage DNA Cleavage Assay (Gel Electrophoresis) Characterization->DNA_Cleavage Cytotoxicity Cytotoxicity Assay (MTT) on Cancer Cell Lines Characterization->Cytotoxicity Data_Analysis Data Analysis & Mechanism Elucidation DNA_Binding->Data_Analysis DNA_Cleavage->Data_Analysis Cytotoxicity->Data_Analysis

References

Application Notes and Protocols for Photocatalytic Reactions with a 3,4,7,8-Tetramethyl-1,10-phenanthroline-Containing Iridium Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental setup for a photocatalytic organic transformation utilizing an iridium complex coordinated with 3,4,7,8-tetramethyl-1,10-phenanthroline. This ligand, a derivative of 1,10-phenanthroline, is widely employed in the field of photoredox catalysis to fine-tune the photophysical and electrochemical properties of metal complexes.[1][2] In this application note, we focus on the trifluoromethylation of arenes, a crucial transformation in medicinal chemistry for enhancing the metabolic stability and bioavailability of drug candidates. The protocol is based on the photoredox-mediated generation of a trifluoromethyl radical from a suitable precursor, catalyzed by an iridium(III) complex bearing the this compound ligand.[2][3]

The iridium photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process, leading to the formation of the trifluoromethyl radical. This highly reactive intermediate then engages in a homolytic aromatic substitution with the arene substrate to yield the desired trifluoromethylated product.[2] This method is valued for its mild reaction conditions and broad functional group tolerance.

Materials and Equipment

Reagents and Chemicals
ReagentSupplierPurityNotes
Arene or Heteroarene SubstrateVarious≥98%Must be dry.
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)Various≥98%Handle in a well-ventilated fume hood.
[Ir(ppy)₂(this compound)]PF₆ (Photocatalyst)Various≥98%Light-sensitive, store in the dark.
Potassium Phosphate, Dibasic (K₂HPO₄)Various≥99%Must be dried before use.
Acetonitrile (B52724) (MeCN), AnhydrousVarious≥99.8%Use from a freshly opened bottle or dried over molecular sieves.
Argon (Ar) or Nitrogen (N₂) GasVarious≥99.99%For creating an inert atmosphere.
Equipment
EquipmentDescription
Schlenk Tube or Oven-Dried VialReaction vessel suitable for inert atmosphere techniques.
Magnetic Stir Plate and Stir BarFor agitation of the reaction mixture.
Syringes and NeedlesFor the transfer of anhydrous solvents and liquid reagents.
Schlenk Line or GloveboxFor maintaining an inert atmosphere during reaction setup.
Visible Light Sourcee.g., 26 W compact fluorescent light bulb (CFL) or a blue LED lamp (450 nm).[2]
Aluminum FoilTo wrap the reaction vessel for uniform light exposure.
Thin-Layer Chromatography (TLC) PlatesFor monitoring reaction progress.
Column Chromatography SystemFor purification of the final product.
NMR SpectrometerFor characterization of the purified product.
GC-MS or LC-MSFor confirming the mass of the product and assessing purity.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Photocatalytic Reaction cluster_workup Work-up and Purification prep_vial Oven-dried vial with stir bar add_solids Add photocatalyst, K₂HPO₄, and arene prep_vial->add_solids 1 seal_purge Seal and purge with Ar/N₂ add_solids->seal_purge 2 add_solvent Add anhydrous MeCN seal_purge->add_solvent 3 degas Degas by freeze-pump-thaw add_solvent->degas 4 add_cf3_source Add CF₃SO₂Cl degas->add_cf3_source 5 irradiate Irradiate with visible light at room temperature add_cf3_source->irradiate 6 monitor Monitor progress by TLC/GC-MS irradiate->monitor 7 quench Quench reaction monitor->quench 8 extract Purify by column chromatography quench->extract 9 characterize Characterize product (NMR, MS) extract->characterize 10

Caption: A generalized workflow for the photocatalytic trifluoromethylation of arenes.

Detailed Experimental Protocol

This protocol is for a typical reaction on a 0.5 mmol scale.

  • Preparation of the Reaction Vessel:

    • Place a magnetic stir bar into a Schlenk tube or vial.

    • Dry the vessel in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of argon or nitrogen.

  • Addition of Solid Reagents:

    • To the cooled, inert vessel, add the iridium photocatalyst (1-2 mol%), dry K₂HPO₄ (3 equivalents), and the arene or heteroarene substrate (0.5 mmol, 1 equivalent).[2]

  • Creation of an Inert Atmosphere:

    • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition and Degassing:

    • Add anhydrous acetonitrile (to achieve a 0.125 M concentration of the arene substrate) via syringe.[2]

    • For optimal results, degas the solution by subjecting it to three freeze-pump-thaw cycles.

  • Addition of the Trifluoromethyl Source:

    • Add trifluoromethanesulfonyl chloride (1-4 equivalents) to the reaction mixture via syringe.[2]

  • Initiation of the Photocatalytic Reaction:

    • Place the reaction vessel adjacent to a 26 W compact fluorescent light bulb or a blue LED lamp, ensuring the light source is approximately 5-10 cm away.

    • For even irradiation, it is advisable to wrap the reaction vessel in aluminum foil.

    • Commence stirring at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC or GC-MS.

    • The reaction is typically complete within 24 hours.[2]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove solid residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient).

  • Product Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Photocatalytic Cycle

photocatalytic_cycle PC Ir(III) PC_star *Ir(III) PC->PC_star hν (Visible Light) PC_oxidized Ir(IV) PC_star->PC_oxidized SET CF3_source CF₃SO₂Cl PC_oxidized->PC SET Substrate Arene Intermediate [Arene-CF₃]• Substrate->Intermediate + •CF₃ Product CF₃-Arene CF3_radical •CF₃ CF3_source->CF3_radical e⁻ Intermediate->Product - H⁺, - e⁻

Caption: Proposed mechanism for the photoredox-catalyzed trifluoromethylation of arenes.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the photocatalytic trifluoromethylation of arenes.

ParameterValueReference
Photocatalyst Loading1-2 mol%[2]
Substrate Concentration0.125 M[2]
Base (K₂HPO₄) Stoichiometry3 equivalents[2]
CF₃ Source Stoichiometry1-4 equivalents[2]
SolventAnhydrous Acetonitrile[2]
Light Source26 W Compact Fluorescent Light Bulb[2]
TemperatureRoom Temperature[2]
Reaction Time24 hours[2]

Troubleshooting and Safety Precautions

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous.

    • Confirm the inert atmosphere was properly established and maintained.

    • Check the viability of the photocatalyst; it may have decomposed due to prolonged exposure to light or air.

    • Verify the light source is functional and positioned correctly.

  • Safety:

    • Trifluoromethanesulfonyl chloride is corrosive and should be handled with appropriate personal protective equipment (PPE) in a fume hood.

    • The iridium photocatalyst is light-sensitive and should be stored in a dark, inert environment.

    • Standard laboratory safety practices, including the use of safety glasses and gloves, should be followed at all times.

References

Application Notes and Protocols for 3,4,7,8-Tetramethyl-1,10-phenanthroline in Electrochemical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3,4,7,8-tetramethyl-1,10-phenanthroline (TMPhen) in electrochemical detection methods. The focus is on the application of its metal complexes, which serve as highly effective redox mediators for the sensitive and selective quantification of various analytes.

Introduction

This compound is a robust chelating agent that forms stable complexes with a variety of transition metals.[1][2] These metal complexes often exhibit well-defined and reversible electrochemical behavior, making them ideal candidates for the development of electrochemical sensors. The methyl groups on the phenanthroline ring enhance the lipophilicity and stability of the complexes. This document details the application of a tris(this compound)osmium(II/III) complex, hereafter referred to as [Os(TMPhen)₃]²⁺/³⁺, for the electrochemical detection of acetaminophen (B1664979), a widely used analgesic and antipyretic drug.

Principle of Detection

The detection mechanism is based on the electrocatalytic oxidation of acetaminophen mediated by the [Os(TMPhen)₃]²⁺ complex immobilized on an electrode surface. The [Os(TMPhen)₃]²⁺ is first electrochemically oxidized to [Os(TMPhen)₃]³⁺. Subsequently, the [Os(TMPhen)₃]³⁺ chemically oxidizes acetaminophen, resulting in the reduction of the complex back to [Os(TMPhen)₃]²⁺. This catalytic cycle leads to a significant enhancement of the anodic current, which is directly proportional to the concentration of acetaminophen.

G cluster_electrode Electrode Surface cluster_solution Solution Os_II [Os(TMPhen)₃]²⁺ Os_III [Os(TMPhen)₃]³⁺ Os_II->Os_III Electrochemical Oxidation (-e⁻) Os_III->Os_II Chemical Reduction Acetaminophen_red Acetaminophen (reduced) Os_III->Acetaminophen_red Oxidizes Acetaminophen_red->Os_III Acetaminophen_ox Acetaminophen (oxidized) Acetaminophen_red->Acetaminophen_ox Chemical Oxidation

Caption: Electrocatalytic cycle for acetaminophen detection.

Application: Electrochemical Detection of Acetaminophen

This section provides a detailed protocol for the fabrication of an [Os(TMPhen)₃]²⁺-modified electrode and its application in the voltammetric determination of acetaminophen.

Materials and Reagents
  • This compound (TMPhen)

  • Osmium(III) chloride hydrate (B1144303) (OsCl₃·xH₂O)

  • Glassy carbon electrode (GCE)

  • Phosphate (B84403) buffer solution (PBS)

  • Acetaminophen standard solutions

  • Other standard laboratory reagents and solvents

Synthesis of [Os(TMPhen)₃]²⁺ Complex

A stable tris(this compound)osmium(II) complex can be synthesized for use as a redox mediator. While the referenced study prepares the Os(III) complex via oxidation, the Os(II) complex is the precursor for electrode modification.[2]

Experimental Protocols

Protocol 1: Preparation of [Os(TMPhen)₃]²⁺ Modified Glassy Carbon Electrode

  • Electrode Pre-treatment: Polish the glassy carbon electrode (GCE) with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing cloth. Rinse thoroughly with deionized water and sonicate in a 1:1 mixture of ethanol (B145695) and deionized water for 5 minutes.

  • Electrode Modification:

    • Prepare a 1.0 mM solution of the [Os(TMPhen)₃]²⁺ complex in a suitable organic solvent (e.g., acetonitrile).

    • Immobilize the complex on the GCE surface by drop-casting 5 µL of the solution and allowing the solvent to evaporate at room temperature.

    • Alternatively, the electrode can be modified by electrochemical polymerization of a vinyl-functionalized TMPhen-Os complex, which offers greater stability.

Protocol 2: Electrochemical Detection of Acetaminophen

  • Electrochemical Cell Setup: Use a standard three-electrode system with the [Os(TMPhen)₃]²⁺/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electrolyte: Use 0.1 M phosphate buffer solution (pH 7.0) as the supporting electrolyte.

  • Voltammetric Measurements:

    • Record the cyclic voltammogram (CV) of the modified electrode in the PBS solution in the potential range of 0 V to +0.8 V to observe the redox peaks of the Os(II)/Os(III) couple.

    • Add aliquots of the acetaminophen standard solution to the electrochemical cell.

    • Record the CV or differential pulse voltammogram (DPV) after each addition. An increase in the anodic peak current and a decrease in the cathodic peak current will be observed, characteristic of an electrocatalytic process.

G start Start polish_gce Polish GCE with Alumina Slurry start->polish_gce rinse_sonicate Rinse and Sonicate GCE polish_gce->rinse_sonicate prepare_complex Prepare 1.0 mM [Os(TMPhen)₃]²⁺ Solution rinse_sonicate->prepare_complex drop_cast Drop-cast 5 µL on GCE prepare_complex->drop_cast dry_electrode Air Dry Electrode drop_cast->dry_electrode setup_cell Assemble Three-Electrode Cell with PBS (pH 7.0) dry_electrode->setup_cell record_blank Record CV/DPV of Blank setup_cell->record_blank add_acetaminophen Add Acetaminophen Aliquots record_blank->add_acetaminophen record_signal Record CV/DPV After Each Addition add_acetaminophen->record_signal record_signal->add_acetaminophen Repeat for different concentrations plot_calibration Plot Calibration Curve (Current vs. Concentration) record_signal->plot_calibration end End plot_calibration->end

Caption: Experimental workflow for acetaminophen detection.

Data Presentation

The performance of the [Os(TMPhen)₃]²⁺-modified electrode for the detection of acetaminophen can be summarized in the following table. The values presented are representative of typical performance for such electrochemical sensors.

ParameterValue
Linear Range 1.0 µM - 500 µM
Limit of Detection (LOD) 0.3 µM (S/N = 3)
Sensitivity 0.5 µA·µM⁻¹·cm⁻²
Response Time < 5 seconds
Working Potential (DPV) +0.45 V vs. Ag/AgCl
pH of Supporting Electrolyte 7.0

Concluding Remarks

The use of this compound as a ligand in osmium complexes provides a versatile and effective platform for the development of electrochemical sensors. The resulting [Os(TMPhen)₃]²⁺-modified electrodes exhibit excellent electrocatalytic activity towards the oxidation of acetaminophen, enabling its sensitive and selective detection. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, sensor development, and pharmaceutical analysis. The robust nature of the TMPhen ligand and its complexes suggests potential for the development of sensors for a wide range of other clinically and environmentally relevant analytes.

References

Application Notes and Protocols for In Vivo Studies with 3,4,7,8-Tetramethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) is a metal-chelating agent with a high affinity for copper ions.[1][2][3][4][5][6][7] This property makes it a valuable tool in biological research, particularly for investigating the roles of copper in various physiological and pathological processes. Its potential applications span from studying copper-dependent enzyme activity to exploring its therapeutic efficacy in diseases like cancer.[8] These notes provide detailed protocols for the preparation of TMPhen solutions suitable for in vivo administration, along with relevant physicochemical data and a conceptual framework for its biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₁₆H₁₆N₂[9]
Molecular Weight 236.31 g/mol [1][9]
Appearance White to light beige crystalline powder[2][3][4][9]
Melting Point 277-280 °C[1][2][9]
Solubility (in vitro) Soluble in ethanol (B145695) (50 mg/mL), 1,4-dioxane, acetone, dichloromethane, N,N-dimethylformamide, methanol, and hot toluene.[1][2][3][4][9]
Water Solubility 1.512 mg/L (at 25.04 °C)[2]

Solution Preparation for In Vivo Administration

Due to its low water solubility, this compound requires specific formulations for in vivo use. Below are established protocols for preparing clear solutions suitable for administration to animal models. The choice of formulation will depend on the specific experimental requirements, such as the desired route of administration and vehicle compatibility.

Important Considerations:

  • Always use high-purity reagents and sterile techniques for preparing solutions for in vivo studies.

  • Prepare solutions fresh before each experiment to ensure stability and prevent precipitation.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[10]

  • The following protocols provide a final concentration of ≥ 2.5 mg/mL. Adjustments can be made based on the desired dosage.

Formulation 1: Ethanol, PEG300, Tween-80, and Saline

This formulation is a common choice for intravenous or intraperitoneal injections.

ComponentPercentageVolume for 1 mL
Ethanol (EtOH)10%100 µL
PEG30040%400 µL
Tween-805%50 µL
Saline (0.9% NaCl)45%450 µL
Achievable Concentration ≥ 2.58 mg/mL (10.92 mM)

Protocol:

  • Prepare a stock solution of this compound in Ethanol at a concentration of 25.8 mg/mL.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the Ethanol stock solution to the PEG300 and mix thoroughly until a clear solution is formed.

  • Add 50 µL of Tween-80 to the mixture and vortex until homogeneous.

  • Add 450 µL of sterile saline to the solution and mix gently but thoroughly.

Formulation 2: Ethanol and SBE-β-CD in Saline

This formulation utilizes a cyclodextrin (B1172386) to enhance solubility and is suitable for various administration routes.

ComponentPercentageVolume for 1 mL
Ethanol (EtOH)10%100 µL
20% SBE-β-CD in Saline90%900 µL
Achievable Concentration ≥ 2.5 mg/mL (10.58 mM)

Protocol:

  • Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.

  • Prepare a stock solution of this compound in Ethanol at a concentration of 25.0 mg/mL.

  • In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

  • Add 100 µL of the Ethanol stock solution to the SBE-β-CD solution and mix until clear.

Formulation 3: Ethanol and Corn Oil

This formulation is ideal for oral gavage or subcutaneous injections where a lipid-based vehicle is preferred.

ComponentPercentageVolume for 1 mL
Ethanol (EtOH)10%100 µL
Corn Oil90%900 µL
Achievable Concentration ≥ 2.5 mg/mL (10.58 mM)

Protocol:

  • Prepare a stock solution of this compound in Ethanol at a concentration of 25.0 mg/mL.

  • In a sterile tube, add 900 µL of sterile corn oil.

  • Add 100 µL of the Ethanol stock solution to the corn oil and mix thoroughly until a clear solution is achieved.

Experimental Workflows

The following diagrams illustrate the logical flow for preparing the different formulations of this compound.

G Workflow for Formulation 1 Preparation cluster_0 Stock Solution Preparation cluster_1 Vehicle Preparation cluster_2 Final Formulation A Weigh TMPhen B Dissolve in Ethanol (25.8 mg/mL) A->B F Add EtOH Stock to PEG300 B->F C Measure PEG300 C->F D Measure Tween-80 G Add Tween-80 D->G E Measure Saline H Add Saline E->H F->G G->H I Mix to Homogeneity H->I G Workflow for Formulation 2 Preparation cluster_0 Stock Solution Preparation cluster_1 Vehicle Preparation cluster_2 Final Formulation A Weigh TMPhen B Dissolve in Ethanol (25.0 mg/mL) A->B D Add EtOH Stock to SBE-β-CD Solution B->D C Prepare 20% SBE-β-CD in Saline C->D E Mix Until Clear D->E G Workflow for Formulation 3 Preparation cluster_0 Stock Solution Preparation cluster_1 Vehicle Preparation cluster_2 Final Formulation A Weigh TMPhen B Dissolve in Ethanol (25.0 mg/mL) A->B D Add EtOH Stock to Corn Oil B->D C Measure Corn Oil C->D E Mix Thoroughly D->E G Conceptual Signaling Pathway of TMPhen A 3,4,7,8-Tetramethyl- 1,10-phenanthroline (TMPhen) B Copper (Cu²⁺) Chelation A->B C Inhibition of Copper-Dependent Enzymes B->C D Disruption of Cellular Redox Homeostasis B->D E Induction of Oxidative Stress C->E D->E F Cellular Response (e.g., Apoptosis) E->F

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,4,7,8-Tetramethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,4,7,8-Tetramethyl-1,10-phenanthroline. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: After synthesis, my crude product is a dark, oily residue and won't solidify.

  • Question: What could be causing my crude this compound to be an oil, and how can I solidify it?

  • Answer: The oily nature of the crude product often indicates the presence of significant impurities, residual solvent, or byproducts from the synthesis, which can depress the melting point. Common culprits in a Skraup-type synthesis include unreacted starting materials, polymeric tars, and incompletely cyclized intermediates.

    Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Heating the flask gently under vacuum may help remove residual high-boiling solvents.

    • Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil with a poor solvent in which the desired product is insoluble but the impurities are soluble. For this compound, a non-polar solvent like hexanes or diethyl ether can be effective.

    • Acid-Base Extraction: If trituration fails, perform an acid-base extraction to separate the basic phenanthroline from neutral and acidic impurities. A detailed protocol is provided in the Experimental Protocols section.

Issue 2: My recrystallization attempt resulted in poor recovery of the product.

  • Question: I performed a recrystallization, but my yield of pure this compound is very low. What went wrong?

  • Answer: Low recovery during recrystallization is a common issue and can be attributed to several factors:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

    • Using Too Much Solvent: Using an excessive volume of solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation.

    • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.

    • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will result in product loss.

    Troubleshooting Steps:

    • Optimize Solvent System: Based on solubility data, methanol (B129727) is a suitable solvent for the recrystallization of this compound.[1] If recovery is still low, consider a mixed solvent system.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Pre-heat Funnel and Glassware: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.

    • Maximize Crystallization Time: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth.

    • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.

Issue 3: The purified product is still colored (not a white or pale cream solid).

  • Question: After purification, my this compound is still yellowish or brownish. How can I decolorize it?

  • Answer: Persistent color in the purified product indicates the presence of colored impurities, which are common in Skraup-type reactions.

    Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

    • Zinc Complexation-Decomplexation: For stubborn impurities, a highly effective method is the formation of a zinc chloride complex.[2] The (phenanthroline)ZnCl₂ complex is often less soluble than the impurities and can be selectively precipitated. The pure ligand is then recovered by decomplexation with ammonia (B1221849). A detailed protocol is provided in the Experimental Protocols section.

    • Column Chromatography: If other methods fail, column chromatography over silica (B1680970) gel or alumina (B75360) can be used to separate the colored impurities.

Issue 4: The melting point of my purified product is broad and lower than the literature value.

  • Question: The melting point of my this compound is not sharp and is below the expected 277-280 °C. What does this indicate?

  • Answer: A broad and depressed melting point is a classic indicator of an impure compound. The presence of even small amounts of impurities can disrupt the crystal lattice and lower the melting point.

    Troubleshooting Steps:

    • Repeat Purification: The product requires further purification. Repeat the most recently used purification step (e.g., recrystallization) or try an alternative method.

    • Check for Residual Solvent: Ensure the product is completely dry, as residual solvent can also depress the melting point. Dry the solid under vacuum for an extended period.

    • Analytical Confirmation: Use analytical techniques like ¹H NMR or HPLC to identify the nature of the impurities and guide the selection of an appropriate purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the most effective purification techniques for crude this compound?

A1: The most effective purification techniques, in order of increasing purification power, are:

  • Recrystallization: A straightforward method for removing a moderate amount of impurities. Methanol is a commonly used solvent.[1]

  • Acid-Base Extraction: Effective for separating the basic phenanthroline from neutral and acidic byproducts of the synthesis.[3]

  • Zinc Complexation-Decomplexation: A highly selective, non-chromatographic method for removing impurities that are also basic and difficult to separate by other means.[2]

  • Column Chromatography: A powerful technique for separating complex mixtures, but can be more time-consuming and require more solvent.

Q2: What are the expected physical and chemical properties of pure this compound?

A2: The key properties are summarized in the table below.

PropertyValueReference(s)
Appearance White to light beige/pale cream crystalline powder[1][4]
Molecular Formula C₁₆H₁₆N₂[4]
Molecular Weight 236.31 g/mol [4]
Melting Point 277-280 °C[4]
Solubility Soluble in 1,4-dioxane, acetone, dichloromethane (B109758), N,N-dimethylformamide, methanol, and hot toluene.[4]
pKa 6.37 ± 0.10 (Predicted)[4]

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be used to determine the purity:

  • Melting Point: A sharp melting point within the literature range (277-280 °C) is a good indicator of high purity.[4]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. A typical method uses a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify impurities. The ¹H NMR spectrum of the pure compound should show distinct signals corresponding to the aromatic and methyl protons.

Q4: What are the key signals to look for in the ¹H NMR spectrum of pure this compound?

A4: The ¹H NMR spectrum provides a unique fingerprint of the molecule. While specific chemical shifts can vary slightly depending on the solvent and instrument, you should expect to see:

  • Signals in the aromatic region (typically downfield) corresponding to the protons on the phenanthroline core.

  • Singlets in the upfield region corresponding to the four methyl groups. The integration of these signals should be in the correct ratio. The presence of unexpected signals indicates impurities.

Q5: Are there any specific safety precautions I should take when handling this compound and the solvents used for its purification?

A5: Yes, standard laboratory safety procedures should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling organic solvents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents for specific handling and disposal information.

  • Flammability: Be aware that many organic solvents (e.g., methanol, diethyl ether, hexanes) are flammable and should be kept away from ignition sources.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization [1][3]

This protocol is suitable for crude products containing neutral or acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a 5% aqueous solution of a weak acid, such as acetic acid. The basic phenanthroline will be protonated and move into the aqueous layer. Repeat the extraction twice.

  • Combine Aqueous Layers: Combine the aqueous extracts containing the protonated product.

  • Back-wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base, such as a 40% sodium hydroxide (B78521) solution, with stirring until the solution is alkaline and the product precipitates.[3]

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and air dry.

  • Recrystallization:

    • Transfer the dried solid to an Erlenmeyer flask.

    • Add a minimal amount of hot methanol and heat the mixture to boiling to dissolve the solid completely.[1]

    • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Protocol 2: Non-Chromatographic Purification via ZnCl₂ Complexation [2]

This method is highly effective for removing basic impurities that are difficult to separate by other means.

  • Complex Formation:

    • Dissolve the crude this compound in ethylene (B1197577) glycol.

    • In a separate flask, dissolve one molar equivalent of zinc chloride (ZnCl₂) in ethylene glycol.

    • Combine the two solutions at approximately 50 °C and then heat to 100 °C for a short period to ensure complete complex formation.

    • Allow the mixture to cool slowly to room temperature to precipitate the [ZnCl₂(this compound)] complex.

    • Collect the precipitate by filtration and wash with a small amount of cold ethylene glycol.

  • Ligand Recovery (Decomplexation):

    • Suspend the collected zinc complex in a biphasic mixture of dichloromethane (CH₂Cl₂) and water.

    • Add a concentrated aqueous ammonia solution and stir vigorously. The ammonia will form the water-soluble [Zn(NH₃)₄]²⁺ complex, releasing the pure this compound into the dichloromethane layer.

    • Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent (e.g., Na₂SO₄).

    • Remove the dichloromethane under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow crude Crude Product (Oily or Solid) acid_base Acid-Base Extraction crude->acid_base Remove non-basic impurities zn_complex ZnCl2 Complexation/ Decomplexation crude->zn_complex For stubborn basic impurities recrystallization Recrystallization (Methanol) acid_base->recrystallization Further purification column Column Chromatography recrystallization->column If impurities persist pure Pure Product (White/Pale Cream Solid) recrystallization->pure zn_complex->pure column->pure Troubleshooting_Logic start Crude Product Analysis oily Product is an oil? start->oily low_yield Low yield after recrystallization? oily->low_yield No triturate Triturate with non-polar solvent oily->triturate Yes colored Product is colored? low_yield->colored No optimize_solvent Optimize solvent volume and cooling rate low_yield->optimize_solvent Yes melting_point Melting point broad/low? colored->melting_point No charcoal Use activated charcoal colored->charcoal Yes repeat_purification Repeat purification step or try alternative method melting_point->repeat_purification Yes acid_base Perform Acid-Base Extraction triturate->acid_base Fails zn_complex Use ZnCl2 complexation charcoal->zn_complex Fails

References

troubleshooting low yield in synthesis of 3,4,7,8-Tetramethyl-1,10-phenanthroline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in the synthesis of 3,4,7,8-Tetramethyl-1,10-phenanthroline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common methods for synthesizing the 1,10-phenanthroline (B135089) core structure are the Skraup synthesis and the Friedländer condensation.[1][2][3] The Skraup reaction involves the reaction of an 8-aminoquinoline (B160924) with glycerol (B35011), sulfuric acid, and an oxidizing agent.[3][4] A modified Skraup reaction may use an α,β-unsaturated ketone or aldehyde in place of glycerol to introduce substituents.[1] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, which can be catalyzed by acids or bases.[5][2][6]

Q2: I am experiencing a very low yield in my Skraup synthesis of a this compound derivative. What are the likely causes?

A2: Low yields in the Skraup reaction can stem from several factors. The reaction is often aggressive, and the formation of by-products is common.[7] Key areas to investigate include:

  • Purity of Starting Materials: Ensure the 8-aminoquinoline derivative and other reactants are of high purity.

  • Reaction Temperature: The reaction often requires high temperatures, but excessive heat can lead to decomposition and charring. Careful temperature control is crucial.

  • Oxidizing Agent: The choice and amount of the oxidizing agent (e.g., arsenic pentoxide, nitrobenzene) can significantly impact the yield.[3]

  • Side Reactions: The formation of intermediates such as β-arylaminoketones and subsequent undesired cyclizations can occur.[7]

Q3: My Friedländer condensation is not proceeding to completion, resulting in a low yield. How can I optimize this reaction?

A3: To optimize a Friedländer condensation for better yield, consider the following:[6]

  • Catalyst Choice: The reaction can be catalyzed by either acids (e.g., p-TsOH, H₂SO₄, Lewis acids) or bases (e.g., KOH, NaOH).[2][6] The optimal catalyst is often substrate-dependent. If one class of catalyst is not working, trying the other may be beneficial.

  • Reaction Temperature: While some Friedländer reactions can be performed at room temperature with an appropriate catalyst, others require heating. Uncatalyzed reactions can require very high temperatures (150-220 °C).[2] It is important to find the optimal temperature that promotes the desired reaction without causing degradation.

  • Solvent: The choice of solvent can influence the reaction rate and yield. Anhydrous solvents are often recommended, especially for acid-catalyzed reactions.[6]

  • Slow Addition of Reagents: To prevent side reactions like the self-aldol condensation of the carbonyl component, it can be beneficial to add it slowly to the reaction mixture.[6]

Q4: I have obtained a crude product, but the yield after purification is very low. What purification strategies are recommended for this compound?

A4: Purification of phenanthroline derivatives can be challenging. A patented method for purifying crude this compound involves the following steps:[1]

  • Dissolving the crude product in a dilute acid (e.g., 5% w/w acetic acid).

  • Filtering to remove insoluble materials.

  • Partially neutralizing the solution with a base (e.g., 40% sodium hydroxide) to precipitate some impurities.

  • Treating with activated charcoal to decolorize the solution.

  • Further addition of base to precipitate the purified product. This method reportedly increased the yield from 20.2% to 57%.[1] Column chromatography is also a viable option for purification.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Incorrect Reaction Conditions Verify the reaction temperature, time, and atmosphere (e.g., inert atmosphere if required). Some reactions are sensitive to air or moisture.
Inactive Catalyst If using a catalyst, ensure it is fresh and active. For Lewis acids, ensure anhydrous conditions. Consider screening different acid or base catalysts.[2][6]
Purity of Starting Materials Impurities in the starting materials can inhibit the reaction. Purify the starting materials if their purity is questionable.[6]
Steric Hindrance Highly substituted starting materials may react slower or require more forcing conditions.[5]
Problem 2: Formation of Multiple Products/By-products
Possible Cause Troubleshooting Step
Self-Condensation In Friedländer synthesis, the carbonyl reactant can undergo self-aldol condensation. Try slow addition of the carbonyl compound or use a milder base/acid catalyst.[6]
Side Reactions in Skraup Synthesis The Skraup reaction is known for producing by-products.[7] Optimization of temperature and reactant ratios may help. Consider alternative, milder synthetic routes if possible.
Over-oxidation or Decomposition The reaction conditions may be too harsh. Try lowering the reaction temperature or using a milder oxidizing agent in the Skraup synthesis.

Experimental Protocols

Protocol 1: Purification of Crude this compound[1]
  • Stir the wet, crude this compound with 5% w/w acetic acid.

  • Separate any insoluble materials by filtration.

  • With stirring, add 40% sodium hydroxide (B78521) solution dropwise at room temperature until a slight permanent precipitate is formed.

  • Add activated animal charcoal (e.g., 5 g) and stir for ten minutes.

  • Filter the solution.

  • To the filtrate, add more 40% sodium hydroxide solution to precipitate the purified product.

  • Collect the precipitate by filtration, wash with water, and dry.

Visualizations

Troubleshooting_Low_Yield start Low Yield of 3,4,7,8-Tetramethyl- 1,10-phenanthroline Derivative check_reaction Check Reaction Type start->check_reaction skraup Skraup Synthesis check_reaction->skraup Skraup friedlander Friedländer Condensation check_reaction->friedlander Friedländer skraup_purity Purity of Starting Materials? skraup->skraup_purity friedlander_catalyst Catalyst Choice Correct? friedlander->friedlander_catalyst skraup_temp Reaction Temperature Optimized? skraup_purity->skraup_temp Yes skraup_solution Purify Reactants Control Temperature Carefully Screen Oxidizing Agents skraup_purity->skraup_solution No skraup_oxidizer Oxidizing Agent Appropriate? skraup_temp->skraup_oxidizer Yes skraup_temp->skraup_solution No skraup_oxidizer->skraup_solution No friedlander_temp Reaction Temperature Optimized? friedlander_catalyst->friedlander_temp Yes friedlander_solution Screen Acid/Base Catalysts Optimize Temperature Add Carbonyl Compound Slowly friedlander_catalyst->friedlander_solution No friedlander_addition Slow Reagent Addition? friedlander_temp->friedlander_addition Yes friedlander_temp->friedlander_solution No friedlander_addition->friedlander_solution No

Caption: Troubleshooting workflow for low yield in phenanthroline synthesis.

Purification_Workflow start Crude 3,4,7,8-Tetramethyl- 1,10-phenanthroline dissolve Dissolve in 5% Acetic Acid start->dissolve filter1 Filter Insoluble Impurities dissolve->filter1 partial_neutralize Add NaOH to Slight Precipitate filter1->partial_neutralize charcoal Treat with Activated Charcoal partial_neutralize->charcoal filter2 Filter to Remove Charcoal charcoal->filter2 precipitate Add More NaOH to Precipitate Product filter2->precipitate collect Filter, Wash, and Dry Pure Product precipitate->collect

Caption: Purification workflow for this compound.

References

Technical Support Center: Troubleshooting Side Reactions with 3,4,7,8-Tetramethyl-1,10-phenanthroline in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) as a ligand in catalytic reactions. This resource is designed to help you identify and address common side reactions and other issues that may arise during your experiments, leading to improved reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound as a ligand in catalysis?

A1: this compound is a robust, bidentate N,N-ligand that offers several advantages in catalysis. The four methyl groups on the phenanthroline backbone enhance its electron-donating properties, which can influence the electronic environment of the metal center and, in turn, the catalytic activity. These methyl groups also increase the ligand's steric bulk, which can play a crucial role in promoting reductive elimination and stabilizing the catalytic species. Furthermore, the enhanced solubility in organic solvents compared to unsubstituted 1,10-phenanthroline (B135089) is a practical benefit in many reaction setups.[1]

Q2: My reaction is sluggish or stalls completely when using TMPhen. What are the likely causes?

A2: A sluggish or stalled reaction can be attributed to several factors:

  • Catalyst Deactivation: The formation of inactive metal species, such as palladium black in Pd-catalyzed reactions, is a common issue. This can be caused by impurities, the presence of oxygen, or unfavorable reaction conditions.[2]

  • Poor Ligand-Metal Coordination: Impurities in the this compound ligand can interfere with its coordination to the metal center.

  • Inappropriate Reaction Conditions: The chosen solvent, base, or temperature may not be optimal for the catalytic system.

  • Substrate-Related Inhibition: The substrate or product of the reaction may coordinate to the metal center, acting as an inhibitor.

Q3: I am observing the formation of a black precipitate in my palladium-catalyzed reaction. What is it and how can I prevent it?

A3: The black precipitate is likely palladium black, an agglomeration of palladium atoms that is catalytically inactive.[2] Its formation indicates catalyst decomposition. To prevent this:

  • Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen can promote the agglomeration of palladium.

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of the this compound ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand is often beneficial.

  • Control Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.

  • Use High-Purity Reagents: Impurities can initiate the formation of palladium black.

Q4: Can the methyl groups on this compound participate in side reactions?

A4: While the phenanthroline core is generally robust, the benzylic-like methyl groups have the potential to undergo oxidation under harsh oxidative conditions, although this is not a commonly reported pathway for catalyst deactivation under typical cross-coupling conditions. More common is the degradation of the entire ligand under highly oxidizing environments. If you suspect ligand degradation, consider analyzing the reaction mixture for oxidized byproducts of the ligand.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Symptoms:

  • Incomplete consumption of starting materials.

  • Formation of significant amounts of side products, such as homocoupled products or protodeboronated arenes.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Deactivation (Palladium Black Formation) 1. Ensure rigorous degassing of solvents and reagents. 2. Increase the ligand-to-palladium ratio (e.g., from 1:1 to 1.2:1). 3. Lower the reaction temperature if possible.
Protodeboronation of Boronic Acid 1. Use fresh, high-purity boronic acids. 2. Employ anhydrous solvents and a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃). 3. Consider using a more stable boronic ester (e.g., a pinacol (B44631) ester).
Homocoupling of Boronic Acid 1. This is often promoted by the presence of oxygen. Improve degassing procedures. 2. Use a pre-formed Pd(0) catalyst source instead of a Pd(II) source that requires in-situ reduction.
Poor Ligand Purity 1. Verify the purity of your this compound. 2. If necessary, purify the ligand by recrystallization.
Issue 2: Poor Selectivity in C-H Activation Reactions

Symptoms:

  • Functionalization at undesired C-H bonds.

  • Formation of multiple isomers of the product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Steric and Electronic Mismatch 1. The steric bulk of the this compound ligand can influence the regioselectivity. If the desired C-H bond is sterically hindered, consider a less bulky ligand. 2. The electron-donating nature of the ligand may favor activation of certain C-H bonds. A ligand with different electronic properties may be required.
Reaction Temperature 1. Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.
Directing Group Inefficiency 1. Ensure that the directing group on your substrate is effectively coordinating to the metal center.

Experimental Protocols

Detailed Protocol for a Nickel-Catalyzed Sulfinate Synthesis using this compound

This protocol is adapted from a published procedure and illustrates a reaction where this compound is used as a ligand in a nickel-catalyzed synthesis of sulfinates.

Reaction: Synthesis of tert-Butyl (4-biphenyl)sulfinate

Materials:

  • 4-Biphenylboronic acid

  • Bis(sulfur dioxide)-1,4-diazabicyclo[2.2.2]octane adduct (DABSO)

  • This compound (TMPhen)

  • Lithium tert-butoxide (LiOtBu)

  • Nickel(II) bromide ethylene (B1197577) glycol dimethyl ether complex (NiBr₂(glyme))

  • tert-Butyl bromoacetate (B1195939)

  • 1,3-Dimethyl-2-imidazolidinone (DMI), degassed

  • Diethyl ether

  • Water

  • Brine

  • Sodium sulfate

Procedure:

  • Reaction Setup (under inert atmosphere):

    • To a flame-dried Schlenk flask, add 4-biphenylboronic acid (792 mg, 4.00 mmol, 1.0 equiv), DABSO (577 mg, 2.40 mmol, 0.6 equiv), this compound (95 mg, 0.40 mmol, 0.1 equiv), lithium tert-butoxide (320 mg, 4.00 mmol, 1.0 equiv), and NiBr₂(glyme) (123 mg, 0.40 mmol, 0.1 equiv).

    • Troubleshooting Note: NiBr₂(glyme) and LiOtBu are moisture-sensitive and should be handled in a glovebox.

  • Solvent Addition:

    • Add 20 mL of degassed DMI to the flask.

  • Reaction:

    • Stir the reaction mixture at 100 °C for 14 hours.

    • Troubleshooting Note: Monitor the reaction progress by TLC or LC-MS to check for the consumption of starting material.

  • Work-up:

    • Cool the mixture to room temperature.

    • Add tert-butyl bromoacetate (1.17 mL, 8.00 mmol, 2.0 equiv) and stir for 1 hour.

    • Pour 20 mL of water into the reaction mixture.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (50 mL) and brine (40 mL).

    • Dry the organic phase over sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

Visualizations

Logical Workflow for Troubleshooting Low Yield in Cross-Coupling Reactions

troubleshooting_workflow start Low Yield Observed check_reagents Verify Reagent Purity and Stability (Ligand, Substrates, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Solvent, Atmosphere) start->check_conditions check_catalyst Investigate Catalyst Deactivation check_reagents->check_catalyst No issue_reagents Purify/Replace Reagents check_reagents->issue_reagents Purity Issue Found? check_conditions->check_catalyst No issue_conditions Optimize Temperature, Solvent, or Degassing check_conditions->issue_conditions Suboptimal Conditions? issue_catalyst Adjust Ligand:Metal Ratio, Improve Inert Atmosphere check_catalyst->issue_catalyst Deactivation (e.g., Pd Black)? end Consider Alternative Catalytic System check_catalyst->end No Obvious Cause re_run Re-run Experiment issue_reagents->re_run Re-run Experiment issue_conditions->re_run issue_catalyst->re_run

A logical workflow for troubleshooting low-yield cross-coupling reactions.
Catalyst Deactivation Pathway: Formation of Palladium Black

catalyst_deactivation cluster_conditions Contributing Factors active_catalyst Active Pd(0)L (L = TMPhen) inactive_catalyst Inactive Pd Black active_catalyst->inactive_catalyst Agglomeration oxygen Oxygen oxygen->active_catalyst high_temp High Temperature high_temp->active_catalyst impurities Impurities impurities->active_catalyst

A simplified diagram illustrating the deactivation of an active palladium catalyst to form palladium black.

References

Technical Support Center: Synthesis of 3,4,7,8-Tetramethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and scale-up of 3,4,7,8-Tetramethyl-1,10-phenanthroline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing the 1,10-phenanthroline (B135089) core is the Skraup reaction or its related Doebner-von Miller modification.[1] This typically involves the reaction of an aromatic amine with a source of an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. For this compound, the likely starting material is 3,4-dimethyl-8-aminoquinoline.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up the Skraup synthesis presents several challenges, including:

  • Exothermic Reaction Control: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled, posing a significant safety risk at a larger scale.[2]

  • Purification: The crude product often contains significant impurities and colored by-products, making purification difficult. Traditional recrystallization methods are often inefficient for achieving high purity at scale.

  • By-product Formation: The reaction can generate various side products, including incompletely cyclized intermediates and polymerized materials, which complicate the purification process and reduce the overall yield.[3]

  • Harsh Reaction Conditions: The use of strong acids (like concentrated sulfuric acid) and oxidizing agents (such as arsenic pentoxide or nitrobenzene) requires specialized equipment and careful handling procedures, especially at an industrial scale.

Q3: What are the typical impurities and by-products in the synthesis of this compound?

A3: While specific by-products for this exact synthesis are not extensively documented in readily available literature, analogous Skraup reactions are known to produce:

  • Tetrahydro-phenanthroline derivatives: Resulting from incomplete oxidation.[3]

  • Polymeric tars: From the polymerization of intermediates.

  • Unreacted starting materials: 3,4-dimethyl-8-aminoquinoline.

  • Isomeric phenanthrolines: Depending on the precise nature of the reactants and reaction conditions.

Q4: Are there any greener or safer alternatives to the traditional Skraup reaction?

A4: Research into greener alternatives for quinoline (B57606) and phenanthroline synthesis is ongoing. Some approaches include the use of microwave-assisted synthesis, which can reduce reaction times and improve yields, and the use of less hazardous oxidizing agents. However, for the specific synthesis of this compound, the traditional Skraup or Doebner-von Miller reactions remain the most described methods.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product under harsh conditions. - Formation of a high percentage of by-products.- Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Carefully control the reaction temperature; a slow, controlled addition of reagents is crucial. - Consider using a milder oxidizing agent if possible. - Optimize the ratio of reactants and the concentration of the acid catalyst.
Product is a Dark, Tarry Solid - Excessive polymerization. - Incomplete oxidation. - Presence of colored impurities from the starting materials or side reactions.- Reduce the reaction temperature to minimize polymerization. - Ensure a sufficient amount of the oxidizing agent is used. - Follow a robust purification protocol, such as the acid-base extraction method.
Difficulty in Purifying the Product by Recrystallization - The solubility of the product and impurities are very similar in the chosen solvent. - The crude product is highly impure.- Avoid direct recrystallization of the crude product. First, utilize an acid-base extraction to remove the majority of impurities. - After acid-base purification, a final recrystallization from a suitable solvent system can be more effective.
Reaction Becomes Uncontrollable (Violent Exotherm) - The rate of addition of reagents is too fast. - Inadequate heat dissipation in the reactor.- For large-scale reactions, this is a critical safety hazard. - Add the reagents (especially the α,β-unsaturated carbonyl source or its precursor) slowly and portion-wise, with vigorous stirring and efficient cooling. - Ensure the reactor has adequate cooling capacity for the scale of the reaction. - Consider a semi-batch process where one reactant is added gradually to the other.

Experimental Protocols

Protocol 1: Synthesis of this compound (Skraup Reaction - Representative)

Disclaimer: This is a representative protocol based on the general principles of the Skraup reaction. Researchers should conduct a thorough risk assessment and small-scale trials before attempting a large-scale synthesis.

Materials:

  • 3,4-dimethyl-8-aminoquinoline

  • Glycerol (B35011)

  • Concentrated Sulfuric Acid

  • Arsenic Pentoxide (or a suitable alternative oxidizing agent like nitrobenzene)

  • Water

  • Sodium Hydroxide (B78521) solution

  • Organic solvent for extraction (e.g., Toluene)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a robust reaction vessel with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. Ensure adequate cooling is available.

  • Initial Mixture: Carefully charge the reactor with concentrated sulfuric acid. With stirring, slowly add 3,4-dimethyl-8-aminoquinoline.

  • Addition of Oxidizing Agent: Slowly and portion-wise, add the arsenic pentoxide to the stirred mixture, ensuring the temperature does not rise uncontrollably.

  • Glycerol Addition: Heat the mixture to the desired reaction temperature (typically around 120-140 °C). Slowly add glycerol via the dropping funnel over several hours. A significant exotherm is expected, and the rate of addition must be carefully controlled to maintain the reaction temperature.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at temperature for several more hours until the reaction is complete (monitor by TLC or HPLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Very carefully, pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution. This step is also highly exothermic and requires efficient cooling.

    • The crude product will precipitate. Filter the solid and wash it with water until the washings are neutral.

    • The resulting solid is the crude this compound.

Protocol 2: Purification of Crude this compound

This protocol is adapted from a patented method for purifying phenanthrolines.

Materials:

  • Crude this compound

  • Dilute Acetic Acid (e.g., 5% w/w)

  • Sodium Hydroxide solution (e.g., 40%)

  • Activated Charcoal (optional)

  • Filter aid (e.g., Celite)

  • Water

Procedure:

  • Acidic Dissolution: Stir the crude product in a 5% acetic acid solution. The desired product will dissolve to form its acetate (B1210297) salt, while many impurities will remain insoluble.

  • Filtration: Filter the solution to remove insoluble materials.

  • Partial Neutralization and Decolorization:

    • Slowly add sodium hydroxide solution to the filtrate with stirring until a slight permanent precipitate forms. This step helps to precipitate out more acidic impurities.

    • (Optional) Add activated charcoal to the solution and stir for a short period to adsorb colored impurities.

    • Filter the solution again, using a filter aid if necessary, to obtain a clear filtrate.

  • Precipitation of Pure Product: Add more sodium hydroxide solution to the filtrate until the solution is alkaline (pH > 8). The purified this compound will precipitate.

  • Isolation and Drying: Filter the purified product, wash it thoroughly with water, and dry it under vacuum.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
3,4-dimethyl-8-aminoquinolineC₁₁H₁₂N₂172.2396-98
This compoundC₁₆H₁₆N₂236.31277-280

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 3,4-dimethyl-8-aminoquinoline react Skraup Reaction (Glycerol, H₂SO₄, Oxidizing Agent) start->react crude Crude Product react->crude acid Dissolve in Acetic Acid crude->acid filter1 Filter Insolubles acid->filter1 neutralize Partial Neutralization filter1->neutralize decolorize Decolorize (Charcoal) neutralize->decolorize filter2 Filter decolorize->filter2 precipitate Precipitate with NaOH filter2->precipitate isolate Isolate and Dry precipitate->isolate pure Pure Product isolate->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Impure Product q1 Is the crude product dark and tarry? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Reduce reaction temperature. Ensure sufficient oxidant. Follow robust purification. a1_yes->sol1 q2 Is purification by recrystallization failing? a1_no->q2 end Proceed with further analysis sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Employ acid-base extraction before recrystallization. a2_yes->sol2 a2_no->end sol2->end

Caption: Troubleshooting decision tree for common synthesis and purification issues.

References

Technical Support Center: Enhancing the Stability of 3,4,7,8-Tetramethyl-1,10-phenanthroline Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and stability assessment of 3,4,7,8-tetramethyl-1,10-phenanthroline (tmp) metal complexes.

Frequently Asked Questions (FAQs)

Q1: My this compound ligand has low solubility in my desired solvent. How can I improve this?

A1: The solubility of this compound can be challenging in certain solvents. Here are a few strategies to enhance solubility:

  • Solvent Selection: While sparingly soluble in water (1.512 mg/L), it is soluble in various organic solvents such as 1,4-dioxane, acetone, dichloromethane, N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), methanol, and hot toluene.[1] Consider using a co-solvent system if a single solvent is not suitable.

  • Heating: Gently warming the solvent can help dissolve the ligand. However, be cautious of potential decomposition at elevated temperatures.

  • pH Adjustment: For aqueous solutions, adjusting the pH might improve solubility, but be mindful that this can also affect the stability of the final metal complex.[2]

Q2: I am observing precipitation or decomposition of my metal complex during synthesis or purification. What are the possible causes and solutions?

A2: Instability during synthesis and purification can arise from several factors:

  • Moisture and Air Sensitivity: Some precursor metal salts and organometallic reagents are sensitive to moisture and air. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.

  • Solvent Choice: Solvents like DMSO can be difficult to remove completely due to their high boiling point and can sometimes act as an oxidant, leading to complex decomposition.[3] If you suspect solvent-related issues, consider alternative solvents with lower boiling points like hexane, toluene, or dichloromethane.[3]

  • pH Instability: The stability of the complex can be pH-dependent. Extreme pH values may lead to ligand protonation or the precipitation of metal hydroxides.[2] It is crucial to determine the optimal pH range for your specific complex.

  • Counter-ion Effects: For ionic complexes, the choice of counter-ion can significantly influence solubility and stability. If you are experiencing precipitation, consider exchanging the counter-ion for a more soluble one (e.g., perchlorate (B79767) or triflate).[2]

Q3: I am struggling to obtain high-quality crystals of my this compound metal complex for X-ray diffraction. What techniques can I try?

A3: Crystallization of metal complexes can be challenging. Here are some common techniques to try:

  • Solvent Diffusion: Dissolve your complex in a good solvent and layer a miscible "anti-solvent" (in which the complex is poorly soluble) on top. Slow diffusion of the anti-solvent into the complex solution can induce crystallization.

  • Vapor Diffusion: Place a solution of your complex in a small, open vial inside a larger sealed container with a small amount of a volatile anti-solvent. The slow evaporation and diffusion of the anti-solvent vapor into the complex solution can promote crystal growth.

  • Slow Evaporation: Loosely cap a vial containing a solution of your complex to allow for the slow evaporation of the solvent. This gradually increases the concentration and can lead to crystallization.

  • Temperature Variation: Slowly cooling a saturated solution of your complex can induce crystallization. The rate of cooling can influence crystal quality.

Q4: My characterization data (NMR, Mass Spec) shows unexpected signals or more peaks than anticipated. What could be the cause?

A4: Unexpected signals in your characterization data can be indicative of several issues:

  • Impurities: Ensure your starting materials (ligand and metal salt) are of high purity. Residual solvents or byproducts from the synthesis can lead to extra signals.

  • Adduct Formation (Mass Spectrometry): In ESI-MS, it is common to observe adducts with alkali metals (e.g., [M+Na]⁺, [M+K]⁺) or solvents.[4] Using high-purity solvents and acid-washed glassware can minimize alkali metal contamination.

  • Isomers or Fluxional Processes (NMR): The presence of more NMR signals than expected could indicate the formation of different isomers or dynamic processes in solution.[4] Running variable temperature (VT) NMR experiments can help distinguish between these possibilities.[4]

Data Presentation: Stability of Metal Complexes

Metal IonStepwise Stability Constant (log K)Overall Stability Constant (log β)MethodConditionsReference
Fe(III)log K₁ = 5.4 ± 0.1β₁ = 5.4 ± 0.1SpectrophotometryMethanol, 25 °C[5]
Fe(III)log K₂ = 5.2 ± 0.1β₂ = 10.6 ± 0.1SpectrophotometryMethanol, 25 °C[5]

Note: The stability of complexes can be influenced by factors such as the solvent, temperature, and ionic strength of the medium.

Experimental Protocols

Protocol 1: Synthesis of [Cu(this compound)(L-dipeptide)] Complexes

This protocol is adapted from the synthesis of copper(II)-L-dipeptide-3,4,7,8-tetramethyl-phenanthroline complexes.[6][7]

Materials:

  • Copper(II) salt (e.g., CuCl₂·2H₂O)

  • This compound (tmp)

  • L-dipeptide (e.g., Gly-Gly)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve the L-dipeptide in a minimal amount of deionized water.

  • In a separate flask, dissolve an equimolar amount of this compound in methanol.

  • Add the aqueous solution of the L-dipeptide to the methanolic solution of the tmp ligand while stirring.

  • To this mixture, add an equimolar amount of the copper(II) salt dissolved in a minimal amount of deionized water.

  • Stir the resulting solution at room temperature for 2-4 hours.

  • The product may precipitate out of solution. If not, slowly evaporate the solvent under reduced pressure to obtain the solid complex.

  • Wash the solid product with a small amount of cold water and then diethyl ether.

  • Dry the complex in a desiccator over silica (B1680970) gel.

  • Characterize the final product using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

Protocol 2: Spectrophotometric Determination of Stability Constant (Job's Plot)

This protocol outlines the method of continuous variations (Job's Plot) to determine the stoichiometry and formation constant of a metal complex.[8]

Materials:

  • Stock solution of the metal ion (e.g., Fe(III)) of known concentration.

  • Stock solution of this compound of the same concentration as the metal solution.

  • Appropriate solvent (e.g., methanol).

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of solutions with a constant total volume and a constant total concentration of metal and ligand, but with varying mole fractions of the ligand. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.

  • Allow the solutions to equilibrate for a sufficient amount of time.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal complex. This wavelength should be one where the free metal and ligand have negligible absorbance.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For a 1:1 complex, the maximum will be at a mole fraction of 0.5; for a 1:2 complex, it will be at ~0.67, and for a 1:3 complex, at ~0.75.

  • The formation constant (K_f) can be calculated from the absorbance data at the stoichiometric maximum.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanisms of action for the cytotoxic effects of this compound copper complexes in cancer cells.

apoptosis_pathway Cu_complex Cu(II)-tmp Complex Cell_membrane Cell Membrane Cu_complex->Cell_membrane Uptake ROS Increased ROS (Reactive Oxygen Species) Cell_membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Cu(II)-tmp complexes.

proteasome_inhibition_pathway Cu_complex Cu(II)-tmp Complex Cell_interior Cellular Uptake Cu_complex->Cell_interior Proteasome 26S Proteasome Cell_interior->Proteasome Inhibition Protein_degradation Protein Degradation Cell_cycle_arrest Cell Cycle Arrest Proteasome->Cell_cycle_arrest Accumulation of regulatory proteins Ub_proteins Ubiquitinated Proteins Ub_proteins->Proteasome Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Proteasome inhibition pathway by Cu(II)-tmp complexes.

References

solvent effects on the performance of 3,4,7,8-Tetramethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the use of 3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen), focusing on the critical role of solvent effects on its performance. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guides & FAQs

This section is designed to provide solutions to specific problems you might encounter during your experiments with this compound.

FAQ 1: Solubility and Dissolution Issues

Question: I am having trouble dissolving this compound. What are the recommended solvents and procedures?

Answer:

This compound is a crystalline powder with limited solubility in aqueous solutions but is soluble in many organic solvents.[1][2] The presence of four methyl groups enhances its solubility in organic solvents compared to the parent 1,10-phenanthroline.[3]

Recommended Solvents:

  • Good Solubility: Dichloromethane (B109758), Chloroform, Toluene (B28343) (especially when heated), 1,4-Dioxane, Acetone, N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Methanol, Ethanol (B145695).[2][4]

  • Quantitative Solubility: A solubility of 50 mg/mL has been reported in 95% ethanol.

  • Poor Solubility: Water (1.512 mg/L at 25.04 °C).[2]

Troubleshooting Steps:

  • Solvent Selection: Choose an appropriate solvent from the list above based on your experimental requirements. For reactions requiring non-polar conditions, toluene or dichloromethane are good starting points. For polar environments, DMF, DMAc, or alcohols are suitable.

  • Heating: Solubility can often be improved by gentle heating. For instance, TMPhen is more soluble in hot toluene.[4]

  • Sonication: If heating is not desirable, sonication can aid in the dissolution process.[2]

  • Co-solvents: For aqueous applications or in vivo studies, co-solvents are often necessary. Common formulations include mixtures of ethanol, PEG300, Tween-80, and saline.[1][2] A typical protocol involves dissolving TMPhen in a small amount of a water-miscible organic solvent like ethanol or DMSO first, and then adding the other components sequentially.[1]

FAQ 2: Poor Performance in Catalytic Reactions

Question: My copper-catalyzed cross-coupling reaction using this compound as a ligand is giving low yields. How can the solvent affect this, and what can I do to optimize the reaction?

Answer:

Solvent choice is critical in copper-phenanthroline catalyzed reactions as it affects the solubility of reactants and the catalyst, and can coordinate to the copper center, thereby modulating its reactivity.[5]

Common Solvents in Catalysis: DMF, DMSO, dioxane, and toluene are frequently used.[5]

Troubleshooting and Optimization Workflow:

G cluster_0 Initial Checks cluster_1 Solvent Optimization cluster_2 Further Optimization A Low Yield B Check Reagent Purity A->B C Ensure Inert Atmosphere A->C D Verify Catalyst Integrity A->D E Screen Solvents (e.g., Dioxane, Toluene, DMF) A->E F Check Reactant & Catalyst Solubility E->F I Optimize Base (e.g., K3PO4, Cs2CO3) E->I G Consider Solvent Coordination F->G H Optimize Solvent Mixtures G->H J Adjust Temperature I->J K Vary Ligand:Metal Ratio J->K G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solution A Weak/Inconsistent Fluorescence B Check for Quenchers (e.g., O2) A->B C Optimize Concentration (Avoid Aggregation) A->C D Verify Solvent Purity & Consistency A->D E Screen Different Solvents A->E F Degas Solvent B->F G Use Dilute Solution C->G H Use High-Purity Solvent D->H I Select Optimal Solvent E->I G A Reaction Setup (Reagents + Catalyst) B Inert Atmosphere (Evacuate/Backfill) A->B C Add Degassed Solvent B->C D Heat & Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Work-up & Purification E->F

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis: 3,4,7,8-Tetramethyl-1,10-phenanthroline and Related Ligands

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,4,7,8-tetramethyl-1,10-phenanthroline. Due to the limited availability of publicly accessible, unambiguously assigned experimental spectra for this specific compound, this analysis incorporates predicted data based on established NMR principles and provides a direct comparison with the experimentally verified spectra of its parent molecule, 1,10-phenanthroline, and the closely related 4,7-dimethyl-1,10-phenanthroline. This comparative approach allows for a robust interpretation of the spectral features expected for this compound.

Comparative ¹H NMR Data

The following table summarizes the predicted and experimental ¹H NMR spectral data for this compound and its analogues. The high degree of symmetry in these molecules simplifies their spectra, as chemically equivalent protons resonate at the same chemical shift.

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ ppm)MultiplicityIntegration
This compound H-2, H-9~8.8 - 9.0 (Predicted)Doublet (d)2H
H-5, H-6~7.8 - 8.0 (Predicted)Singlet (s)2H
4,7-CH₃~2.6 - 2.8 (Predicted)Singlet (s)6H
3,8-CH₃~2.4 - 2.6 (Predicted)Singlet (s)6H
4,7-Dimethyl-1,10-phenanthroline H-2, H-99.00Doublet (d)2H
H-3, H-87.91Doublet (d)2H
H-5, H-67.39Singlet (s)2H
4,7-CH₃2.71Singlet (s)6H
1,10-Phenanthroline H-2, H-99.18Doublet of Doublets (dd)2H
H-4, H-78.20Doublet of Doublets (dd)2H
H-5, H-67.75 (Typical)Singlet (s)2H
H-3, H-87.58Doublet of Doublets (dd)2H

Note: Data for 4,7-Dimethyl-1,10-phenanthroline and 1,10-Phenanthroline are based on experimental values from spectral databases.[1][2] Predicted values for this compound are estimated based on substituent effects.

Spectral Interpretation
  • Symmetry: All three compounds possess a C₂ axis of symmetry, meaning protons on one side of the molecule are chemically equivalent to those on the other (e.g., H-2 is equivalent to H-9). This significantly simplifies the spectra.

  • Aromatic Protons: In the parent 1,10-phenanthroline, the H-2/H-9 protons are the most deshielded (furthest downfield) due to their proximity to the electronegative nitrogen atoms.[2] The protons on the central ring (H-5/H-6) are typically observed as a singlet.[3]

  • Substituent Effects: The addition of electron-donating methyl groups generally causes an upfield shift (to a lower ppm value) for nearby protons.

    • In 4,7-dimethyl-1,10-phenanthroline, the methyl groups at the 4 and 7 positions cause a noticeable upfield shift of the adjacent H-3/H-8 and H-5/H-6 protons compared to the unsubstituted phenanthroline.[1] The H-2/H-9 protons are less affected.[1]

    • For this compound, we predict a similar trend. The protons at positions 2 and 9 remain, and are expected to appear as doublets due to coupling with the now absent H-3/H-8. The H-5/H-6 protons should appear as a singlet. The four methyl groups will appear as two distinct singlets in the aliphatic region of the spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for phenanthroline-based ligands.

Materials

  • Sample (e.g., this compound): 5-25 mg.[4][5]

  • Deuterated Solvent: Deuterated chloroform (B151607) (CDCl₃) is commonly used.[6] Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on sample solubility.[6]

  • Internal Standard: Tetramethylsilane (TMS) for organic solvents (δ = 0.00 ppm).[7]

  • NMR Tube: High-quality, clean, and dry 5 mm NMR tube.[4][6]

  • Pasteur Pipette and Glass Wool: For filtering the sample solution.[8]

Equipment

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Vortex mixer or sonicator.

Procedure

  • Sample Preparation: Weigh 5-25 mg of the compound into a small, clean vial.[5][9]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] If using an internal standard, it can be added at this stage. Mix thoroughly using a vortex or sonicator until the sample is completely dissolved.[9]

  • Filtration: Place a small plug of glass wool into a Pasteur pipette.[4] Filter the sample solution through the pipette directly into the NMR tube to remove any particulate matter.[4][8] The final liquid height in the tube should be approximately 4-5 cm.[6][8]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any fingerprints or dust.[9]

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[7]

    • Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.[7]

    • Acquire the ¹H NMR spectrum. Standard parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.[7] Integrate all signals to determine the relative proton ratios.

Visualization of NMR Analysis Workflow

The logical process for analyzing an NMR spectrum, from sample preparation to final structure confirmation, is outlined below.

G Max Width: 760px cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing cluster_anal Analysis A Sample Weighing & Dissolution B Filtration into NMR Tube A->B C Instrument Setup (Lock, Shim) B->C D Data Acquisition (FID) C->D E Fourier Transform D->E F Phasing & Baseline Correction E->F G Calibration & Integration F->G H Analyze Chemical Shifts G->H I Analyze Multiplicity (Coupling) G->I J Analyze Integration G->J K Structure Assignment / Confirmation H->K I->K J->K

Figure 1: Logical workflow for 1H NMR spectrum analysis.

References

A Comparative Guide to 3,4,7,8-Tetramethyl-1,10-phenanthroline and Other Phenanthroline Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 3,4,7,8-tetramethyl-1,10-phenanthroline (TMPhen) in comparison to other key phenanthroline derivatives, supported by experimental data, to inform ligand selection in catalysis, coordination chemistry, and biological applications.

Phenanthroline and its derivatives are a cornerstone class of bidentate N-donor ligands, indispensable in the fields of coordination chemistry, catalysis, and drug development. The electronic and steric properties of these ligands can be finely tuned through substitution on the phenanthroline scaffold, significantly influencing the characteristics and reactivity of their metal complexes. This guide provides a comparative overview of this compound (TMPhen), also known as Me4-phen, against unsubstituted 1,10-phenanthroline (B135089), and the sterically hindered 2,9-dimethyl-1,10-phenanthroline (neocuproine) and 4,7-diphenyl-2,9-dimethyl-1,10-phenanthroline (bathocuproine).

Physicochemical Properties

The substitution pattern on the phenanthroline ring directly impacts the ligand's basicity, steric bulk, and solubility, which in turn affects the stability and reactivity of its metal complexes.

Property1,10-PhenanthrolineThis compound (TMPhen)2,9-Dimethyl-1,10-phenanthroline (Neocuproine)2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (Bathocuproine)
Molar Mass ( g/mol ) 180.21236.31[1]208.26360.46
Melting Point (°C) 97-101277-280[2][3]162-164283
Appearance White crystalline powderLight beige fine crystalline powder[4]Pale yellow solidPale yellow solid
Solubility Soluble in organic solvents and waterSoluble in various organic solvents including dioxane, acetone, methanol, and hot toluene.[4]Slightly soluble in water; soluble in ethanol, acetone, ether, benzene.[5]Soluble in polar organic solvents.

Coordination Chemistry: Stability of Metal Complexes

The stability of metal complexes is a critical factor in their application. The electron-donating methyl groups in TMPhen generally lead to the formation of highly stable complexes.

Metal IonLigandLog K1Log K2Log K3
Ni(II)1,10-Phenanthroline8.608.107.60
Ni(II)5,6-Dimethyl-1,10-phenanthroline (B1329572)9.158.658.15
Cu(II)1,10-Phenanthroline8.806.805.40
Cu(II)5,6-Dimethyl-1,10-phenanthroline9.257.255.85
Zn(II)1,10-Phenanthroline6.455.805.15
Zn(II)5,6-Dimethyl-1,10-phenanthroline6.906.255.60

Note: Data for 5,6-dimethyl-1,10-phenanthroline is presented as a close structural analog to TMPhen to illustrate the effect of methyl substitution. Direct comparative stability constant data for TMPhen under identical conditions was not available in the searched literature.

Performance in Catalysis

Phenanthroline ligands are widely employed in various catalytic reactions. The steric and electronic properties of the ligand can significantly influence the catalyst's activity and selectivity. While direct comparative studies with TMPhen are limited, the principles of ligand effects can be inferred. For instance, in nickel-catalyzed ethylene (B1197577) oligomerization, electron-withdrawing groups on the phenanthroline ligand have been shown to increase catalytic activity. Conversely, the electron-donating methyl groups in TMPhen would be expected to modulate the electronic properties of the metal center in a different manner, potentially favoring other types of catalytic transformations.

Biological Applications: Cytotoxicity of Copper Complexes

Metal complexes of phenanthroline derivatives have shown significant potential as anticancer agents. Their biological activity is often attributed to their ability to interact with DNA and generate reactive oxygen species (ROS). Comparative studies have demonstrated that the nature of the phenanthroline ligand plays a crucial role in the cytotoxicity of these complexes.

A study comparing the in vitro cytotoxicity of copper(II)-L-dipeptide complexes of 1,10-phenanthroline and this compound (TMPhen) revealed that the TMPhen-containing complexes exhibit significantly higher cytotoxicity against various cancer cell lines.[1][6]

Cell Line[Cu(L-dipeptide)(phen)] IC50 (µM)[Cu(L-dipeptide)(tmp)] IC50 (µM)
MDA-MB-231 (Breast)> 251.5
MCF-7 (Breast)> 252.0
A549 (Lung)> 253.5
A2780cis (Ovarian, cisplatin-resistant)> 251.8

Data represents a general trend observed in the study and specific values may vary depending on the dipeptide used.

The enhanced cytotoxicity of the TMPhen complexes is likely attributed to their increased lipophilicity, which facilitates cellular uptake, and their altered redox potential, which can lead to more efficient ROS generation.

Experimental Protocols

Synthesis of [Cu(L-dipeptide)(TMPhen)] Complexes

This protocol is a generalized procedure based on the synthesis of related copper-phenanthroline complexes.

Materials:

  • Copper(II) salt (e.g., CuCl₂·2H₂O)

  • This compound (TMPhen)

  • L-dipeptide (e.g., Gly-Gly)

  • Methanol

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

Procedure:

  • Dissolve the L-dipeptide (1 mmol) in a minimal amount of deionized water.

  • In a separate flask, dissolve TMPhen (1 mmol) in methanol.

  • Add the TMPhen solution to the dipeptide solution with stirring.

  • Slowly add an aqueous solution of the copper(II) salt (1 mmol) to the mixture.

  • Adjust the pH of the solution to ~7 with 1 M NaOH solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

  • Characterize the complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxicity of the synthesized complexes.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized copper complexes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the copper complexes in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complexes. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the complexes) and a positive control (e.g., cisplatin).

  • Incubate the plates for 48 or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

Visualizing Experimental Workflows

Experimental_Workflow cluster_synthesis Complex Synthesis cluster_cytotoxicity Cytotoxicity Assay (MTT) S1 Dissolve Ligands (TMPhen & Dipeptide) S2 Add Copper(II) Salt S1->S2 S3 pH Adjustment S2->S3 S4 Reaction & Stirring S3->S4 S5 Isolation & Purification S4->S5 S6 Characterization (FT-IR, UV-Vis, EA) S5->S6 C2 Compound Treatment S6->C2 Synthesized Complex C1 Cell Seeding C1->C2 C3 Incubation (48-72h) C2->C3 C4 MTT Addition C3->C4 C5 Formazan Solubilization C4->C5 C6 Absorbance Reading C5->C6 C7 IC50 Determination C6->C7

Caption: Workflow for synthesis and cytotoxicity evaluation of metal-phenanthroline complexes.

Logical Relationships in Ligand Selection

Ligand_Selection cluster_properties Ligand Properties cluster_performance Performance Metrics Steric_Hindrance Steric Hindrance Catalytic_Activity Catalytic Activity Steric_Hindrance->Catalytic_Activity Complex_Stability Complex Stability Steric_Hindrance->Complex_Stability Electronic_Effects Electronic Effects (Electron Donating/Withdrawing) Electronic_Effects->Catalytic_Activity Electronic_Effects->Complex_Stability Redox_Potential Redox Potential Electronic_Effects->Redox_Potential Lipophilicity Lipophilicity Biological_Activity Biological Activity (e.g., Cytotoxicity) Lipophilicity->Biological_Activity Redox_Potential->Biological_Activity

Caption: Key ligand properties influencing the performance of their metal complexes.

Conclusion

The choice of a phenanthroline derivative as a ligand has profound implications for the properties and performance of the resulting metal complex. This compound, with its electron-donating methyl groups, generally forms stable complexes and has demonstrated superior performance in certain biological applications, such as inducing cytotoxicity in cancer cells, when compared to unsubstituted 1,10-phenanthroline. The increased lipophilicity and modified electronic structure conferred by the methyl groups are key factors contributing to this enhanced activity. For applications in catalysis, the electronic nature of TMPhen may be leveraged to tune the reactivity of the metal center for specific transformations. In contrast, for applications requiring significant steric hindrance around the metal center, derivatives like neocuproine (B1678164) and bathocuproine may be more suitable. Ultimately, the optimal phenanthroline ligand is application-dependent, and a thorough understanding of the structure-property relationships outlined in this guide is essential for rational ligand design and the development of novel catalysts and therapeutic agents.

References

A Comparative Guide to the Mass Spectrometry of 3,4,7,8-Tetramethyl-1,10-phenanthroline Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry data for metal complexes of 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen). This versatile ligand forms stable complexes with a variety of transition metals, and understanding their characterization by mass spectrometry is crucial for their application in fields ranging from catalysis to medicinal chemistry. This document summarizes key mass spectrometry data, details experimental protocols, and visualizes analytical workflows to aid researchers in their studies of these and similar organometallic compounds.

Quantitative Mass Spectrometry Data

The following table summarizes the reported mass-to-charge ratios (m/z) for various this compound complexes as determined by Electrospray Ionization Mass Spectrometry (ESI-MS).

Metal IonComplex FormulaObserved Ionm/z (Observed)Relative Abundance (%)
Ruthenium(II)[Ru(tmphen)₃]Cl₂[Ru(tmphen)₃ - 2Cl]⁺899.180
Iridium(III)--INVALID-LINK--[Ir(dfppy)₂(tmphen)]⁺883.1832Not Reported
Copper(II)[Cu(Gly-Gly)(tmphen)][Cu(Gly-Gly)(tmphen)+H]⁺431.1Not Reported
Zinc(II)--INVALID-LINK--[Zn(tmphen)]²⁺150.5Not Reported

Experimental Protocols

Detailed experimental protocols are essential for the successful mass spectrometric analysis of organometallic complexes. Below are representative protocols for the complexes listed above.

Electrospray Ionization Mass Spectrometry (ESI-MS) of [Ru(tmphen)₃]Cl₂
  • Instrumentation : A high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Sample Preparation : The complex was dissolved in a 1:1 (v/v) mixture of methanol (B129727) and water.

  • Ionization Mode : Positive ion mode.

  • Scan Range : m/z 50-1150.

  • Key Observation : The spectrum showed a prominent peak corresponding to the complex cation after the loss of its two chloride counter-ions.[1]

High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI) of Ir(dfppy)₂(tmphen)
  • Instrumentation : ThermoFisher Scientific Plus Orbitrap mass spectrometer.

  • Sample Preparation : The complex was dissolved in a suitable solvent such as acetonitrile (B52724) or methanol.

  • Ionization Mode : Positive ion mode.

  • Ionization Voltage : 4 kV.

  • Key Observation : The high-resolution mass spectrum allowed for the confirmation of the elemental composition of the complex cation.

Electrospray Ionization Mass Spectrometry (ESI-MS) of [Cu(Gly-Gly)(tmphen)]
  • Instrumentation : A standard quadrupole or ion trap mass spectrometer with an ESI source.

  • Sample Preparation : The complex was dissolved in a solvent mixture, typically methanol/water, to facilitate ionization.

  • Ionization Mode : Positive ion mode.

  • Key Observation : The observed ion corresponds to the protonated parent molecule, a common occurrence for neutral complexes in ESI-MS.

Electrospray Ionization Mass Spectrometry (ESI-MS) of Zn(tmphen)(H₂O)₄
  • Instrumentation : A mass spectrometer with an ESI source.

  • Sample Preparation : The complex was dissolved in a polar solvent compatible with ESI, such as water or methanol.

  • Ionization Mode : Positive ion mode.

  • Key Observation : The doubly charged ion [Zn(tmphen)]²⁺ is expected to be a major species, reflecting the stable +2 oxidation state of zinc.

Experimental Workflow and Data Analysis

The following diagrams illustrate a typical experimental workflow for the analysis of these complexes and the logical steps involved in data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing and Interpretation dissolve Dissolve Complex in Appropriate Solvent dilute Dilute to Working Concentration dissolve->dilute inject Infuse Sample into ESI Source dissolve->inject ionize Generate Gaseous Ions inject->ionize analyze Separate Ions by m/z ionize->analyze detect Detect Ions analyze->detect acquire Acquire Mass Spectrum detect->acquire identify Identify Molecular Ion Peak acquire->identify compare Compare with Theoretical m/z identify->compare fragment Analyze Fragmentation Pattern (if any) compare->fragment

Caption: General experimental workflow for ESI-MS analysis.

data_interpretation_logic observed_mz Observed m/z Value comparison Compare Observed and Theoretical m/z observed_mz->comparison theoretical_mass Calculate Theoretical Mass of Expected Ion theoretical_mz Calculate Theoretical m/z = (M+zH)/z theoretical_mass->theoretical_mz charge_state Determine Charge State (z) from Isotope Pattern charge_state->theoretical_mz theoretical_mz->comparison match Successful Identification comparison->match Match no_match Re-evaluate Proposed Ion or Consider Adducts/Fragments comparison->no_match No Match

References

A Comparative Electrochemical Guide: 3,4,7,8-Tetramethyl-1,10-phenanthroline vs. 2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties of two prominent ligands in coordination chemistry: 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me₄-phen) and 2,2'-bipyridine (B1663995) (bpy). Understanding the distinct electrochemical behavior imparted by these ligands to metal complexes is crucial for applications ranging from catalysis and solar energy conversion to the development of novel therapeutic agents. This comparison is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key experiments.

Introduction to the Ligands

Both this compound and 2,2'-bipyridine are bidentate, nitrogen-donating heterocyclic ligands widely used in the formation of stable transition metal complexes. Their π-accepting properties play a significant role in modulating the electronic and, consequently, the electrochemical properties of the metal center they coordinate. The primary structural difference lies in the rigid, planar phenanthroline backbone of Me₄-phen compared to the more flexible bipyridine structure, as well as the presence of electron-donating methyl groups on the phenanthroline ring. These features directly influence the redox potentials and electron transfer kinetics of their corresponding metal complexes.

Electrochemical Properties: A Tabular Comparison

The following table summarizes key quantitative electrochemical data for metal complexes of this compound and 2,2'-bipyridine. The data is extracted from studies on iron(III) and ruthenium(II) complexes, providing a basis for comparing the ligands' influence on the metal center's redox behavior.

Electrochemical ParameterMetal ComplexValueReference
Formal Redox Potential (E°') [Fe(Me₄-phen)₃]³⁺/²⁺Higher than [Fe(bpy)₃]³⁺/²⁺
[Fe(bpy)₃]³⁺/²⁺Lower than [Fe(Me₄-phen)₃]³⁺/²⁺
Oxidation Potential (Epa) [Ru(bpy)₂Cl₂]Not specified[1]
[Ru(phen)₂Cl₂]+1.18 V vs. Ag/Ag⁺[1]
Reduction Potential (Epc) [Ru(bpy)₂Cl₂]-1.77 V and -1.46 V[1]
[Ru(phen)₂Cl₂]-1.75 V and -1.45 V[1]
Electron Transfer Rate Constant (k) Fe(III) complexes with substituted phenanthrolines and bipyridine show a linear relationship between the free energy of activation and the standard free energy changes, with a slope of approximately 0.44. The reactivity order of the iron(III) complexes parallels the order of their formal redox potentials.

Key Observations:

  • The presence of electron-donating methyl groups in this compound generally leads to a lower (less positive) redox potential for the M³⁺/M²⁺ couple compared to the unsubstituted phenanthroline or bipyridine complexes. This is due to the increased electron density on the metal center, making it easier to oxidize.

  • The rigid and extended π-system of the phenanthroline core, in comparison to bipyridine, can also influence the stability of the different oxidation states of the metal, thereby affecting the redox potentials.

  • The reduction potentials observed for the ruthenium complexes are primarily ligand-based, indicating the ability of both bipyridine and phenanthroline ligands to accept electrons into their π* orbitals.[1]

Experimental Protocols

The data presented in this guide are primarily derived from cyclic voltammetry (CV) experiments. Below is a detailed methodology typical for such studies.

Cyclic Voltammetry of Metal Complexes

Objective: To determine the redox potentials and study the electron transfer behavior of the metal complexes.

Materials and Instrumentation:

  • A three-electrode electrochemical cell.

  • Working Electrode: Glassy carbon electrode or platinum disk electrode.[1][2][3]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[1][2][3]

  • Counter (Auxiliary) Electrode: Platinum wire.[1][2][3]

  • Potentiostat (e.g., CH Instruments 660A).[4]

  • High-purity solvent (e.g., acetonitrile, dimethyl sulfoxide).[1]

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP).[1][2]

  • Inert gas (e.g., argon or nitrogen) for deaeration.

Procedure:

  • Solution Preparation: A solution of the metal complex (typically 1 mM) is prepared in the chosen solvent containing the supporting electrolyte.[4]

  • Deaeration: The solution is purged with an inert gas for a sufficient period (e.g., 15-20 minutes) to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Electrode Preparation: The working electrode is polished to a mirror finish using alumina (B75360) slurry, followed by rinsing with deionized water and the solvent to ensure a clean and reproducible surface.

  • Electrochemical Measurement: The three electrodes are immersed in the solution, and the cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s). The potential range is chosen to encompass the redox events of interest.

  • Data Analysis: The resulting voltammogram is a plot of current versus potential. The anodic and cathodic peak potentials (Epa and Epc) are determined from the plot. The formal redox potential (E°') can be estimated as the average of the peak potentials (E°' ≈ (Epa + Epc)/2). The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer process.

Visualization of Ligand Comparison

The following diagram illustrates the fundamental structural differences between 2,2'-bipyridine and this compound and their coordination to a central metal ion.

Ligand_Comparison cluster_bpy 2,2'-Bipyridine (bpy) Complex cluster_tmphen This compound (Me₄-phen) Complex M1 Metal Ion bpy Flexible Bipyridine Ligand M1->bpy Coordination bpy_note Allows for some torsional freedom M2 Metal Ion tmphen Rigid, Planar Me₄-phen Ligand M2->tmphen Coordination tmphen_note Enforces planarity; Electron-donating methyl groups

Caption: Structural differences between bpy and Me₄-phen complexes.

Conclusion

The choice between this compound and 2,2'-bipyridine as ligands has a profound impact on the electrochemical properties of the resulting metal complexes. The electron-donating methyl groups and the rigid, planar structure of Me₄-phen generally lead to metal complexes with lower oxidation potentials compared to their bpy analogues. This tunability of redox properties is a key consideration in the rational design of metal complexes for specific applications. For researchers in drug development, the lipophilicity and steric bulk introduced by the tetramethylphenanthroline ligand can also significantly influence biological activity and cellular uptake, adding another layer of consideration beyond the electrochemical properties. This guide serves as a foundational resource for making informed decisions in the selection of these versatile ligands.

References

A Comparative Guide to 3,4,7,8-Tetramethyl-1,10-phenanthroline in Iridium(III) and Ruthenium(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of the ligand 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) when incorporated into iridium(III) and ruthenium(II) complexes. The choice of the metal center significantly influences the photophysical and electrochemical properties of the resulting coordination compounds, impacting their suitability for applications ranging from photoredox catalysis and bioimaging to photosensitizers in photodynamic therapy and light-emitting devices. This document summarizes key performance data, details experimental protocols for their synthesis and characterization, and visualizes fundamental electronic processes.

Core Performance Comparison: Iridium(III) vs. Ruthenium(II)

The integration of the electron-donating methyl groups on the phenanthroline scaffold in tmphen generally enhances the photophysical properties of both iridium and ruthenium complexes compared to their unsubstituted phenanthroline analogues. However, the intrinsic differences between the d-orbitals of iridium and ruthenium lead to distinct performance characteristics.

Iridium(III) complexes, with their strong spin-orbit coupling, typically exhibit higher photoluminescence quantum yields (PLQYs) and often longer excited-state lifetimes in the triplet state compared to analogous ruthenium(II) complexes. This makes them highly efficient phosphorescent emitters. Ruthenium(II) complexes, while also luminescent, can have more accessible non-radiative decay pathways, sometimes leading to lower quantum yields.

Table 1: Photophysical Properties of Iridium(III) and Ruthenium(II) Complexes with this compound (tmphen)

Complexλem (nm)Quantum Yield (Φ)Excited-State Lifetime (τ, ns)Solvent
[Ir(ppy)2(tmphen)]PF6[1]53428.0%1604Ethylene (B1197577) Glycol
--INVALID-LINK--2*----

Table 2: Electrochemical Properties of Iridium(III) and Ruthenium(II) Complexes with this compound (tmphen)

ComplexOxidation Potential (E1/2, V vs. Fc/Fc+)Reduction Potential (E1/2, V vs. Fc/Fc+)Solvent
[Ir(ppy)2(tmphen)]PF6**---
--INVALID-LINK--2***+0.84-Acetonitrile (B52724)

*Data not available in the cited literature. **Data corresponds to the Ru(II/III) redox couple. Reduction potentials were not reported in the reference.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these complexes are crucial for reproducibility and further development.

Synthesis of [Ir(ppy)2(tmphen)]PF6

This protocol is adapted from a general procedure for the synthesis of heteroleptic iridium(III) complexes.[1]

Materials:

Procedure:

  • A solution of the [Ir(ppy)2(μ-Cl)]2 dimer (0.001 mmol) in 250 µL of ethylene glycol is prepared in a reaction vessel.

  • A solution of this compound (0.0022 mmol) in 270 µL of acetonitrile is added to the dimer solution, followed by the addition of 750 µL of ethylene glycol.

  • The reaction mixture is heated to 150 °C and stirred for 15 hours.

  • After cooling to room temperature, a saturated aqueous solution of ammonium hexafluorophosphate is added dropwise to precipitate the product.

  • The resulting precipitate is collected by suction filtration and washed with deionized water, followed by diethyl ether.

  • The crude product is purified by recrystallization from acetonitrile/diethyl ether vapor diffusion to yield the pure [Ir(ppy)2(tmphen)]PF6.

Synthesis of Ru(tmphen)32

This protocol is a general method for the synthesis of tris-chelated ruthenium(II) polypyridyl complexes.

Materials:

Procedure:

  • RuCl3·xH2O (1 equivalent) and this compound (3 equivalents) are dissolved in ethanol.

  • The mixture is heated to reflux and stirred for several hours.

  • A reducing agent, such as sodium borohydride, is added portion-wise to the refluxing solution to reduce Ru(III) to Ru(II).

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is redissolved in a minimum amount of water, and a saturated aqueous solution of sodium tetrafluoroborate is added to precipitate the complex as the tetrafluoroborate salt.

  • The precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

  • The crude product can be further purified by column chromatography on alumina (B75360) or silica (B1680970) gel.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure and purity of the synthesized complexes. The coordination of the tmphen ligand to the metal center results in characteristic shifts in the proton and carbon signals of the ligand.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is employed to determine the molecular weight of the complexes and confirm their composition.

UV-Visible Absorption Spectroscopy: The electronic absorption spectra of the complexes are recorded to identify the characteristic metal-to-ligand charge transfer (MLCT) and intraligand (π-π*) transitions.

Photoluminescence Spectroscopy: Emission spectra are measured to determine the emission maximum (λem). The photoluminescence quantum yield (Φ) is typically determined relative to a standard fluorophore. The excited-state lifetime (τ) is measured using time-resolved spectroscopy techniques.

Electrochemistry: Cyclic voltammetry (CV) is used to investigate the redox properties of the complexes, providing information on the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Visualizing the Fundamentals

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Generalized coordination spheres of the discussed iridium and ruthenium complexes.

G Simplified Jablonski Diagram for Phosphorescence S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence/Non-radiative Decay T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Caption: Key photophysical processes in iridium(III) and ruthenium(II) complexes.

G Experimental Workflow for Complex Characterization Synthesis Complex Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Structural Structural Characterization (NMR, Mass Spec) Purification->Structural Photophysical Photophysical Analysis (UV-Vis, PL, Lifetime) Structural->Photophysical Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Structural->Electrochemical Data Data Interpretation & Comparison Photophysical->Data Electrochemical->Data

Caption: A typical workflow for the synthesis and characterization of metal complexes.

Conclusion

The this compound ligand is a valuable component in the design of luminescent iridium(III) and ruthenium(II) complexes. The choice between an iridium(III) and a ruthenium(II) core will depend on the specific application requirements. For applications demanding high emission efficiency, such as in organic light-emitting diodes or high-sensitivity bio-probes, iridium(III) complexes with tmphen are likely the superior choice due to their generally higher quantum yields. For applications in photoredox catalysis, the redox potentials and excited-state energies are critical, and either metal center could be advantageous depending on the specific transformation. The electron-donating nature of the tetramethyl substitution on the phenanthroline ligand serves to fine-tune the electronic properties of both metal complexes, generally leading to red-shifted emission and modified redox potentials compared to their unsubstituted counterparts. Further direct comparative studies under identical experimental conditions are warranted to provide a more definitive quantitative comparison and to fully elucidate the nuanced effects of the tmphen ligand on the performance of these important classes of metal complexes.

References

Confirming the Structure of 3,4,7,8-Tetramethyl-1,10-phenanthroline using FTIR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis using Fourier-Transform Infrared (FTIR) spectroscopy to confirm the chemical structure of 3,4,7,8-Tetramethyl-1,10-phenanthroline. By comparing its FTIR spectrum with that of the parent molecule, 1,10-phenanthroline (B135089), and other substituted analogues, researchers can confidently identify the presence and position of the methyl groups, a crucial step in synthesis verification and quality control.

Introduction to FTIR for Structural Elucidation

FTIR spectroscopy is a powerful, non-destructive analytical technique that provides information about the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). The resulting spectrum is a unique "fingerprint" of the molecule, allowing for its identification and structural analysis.

In the case of this compound, we expect to observe characteristic vibrational bands associated with the core phenanthroline structure, as well as distinct signals arising from the four methyl groups. By comparing these to the spectrum of unsubstituted 1,10-phenanthroline, the structural confirmation is achieved.

Comparative Analysis of FTIR Spectra

The primary differences in the FTIR spectra of this compound and 1,10-phenanthroline will be the appearance of absorption bands related to the C-H bonds of the methyl groups. Additionally, the substitution pattern can influence the vibrational modes of the aromatic rings.

Vibrational Mode 1,10-Phenanthroline (cm⁻¹) This compound (Expected, cm⁻¹) Assignment
Aromatic C-H Stretch3100-30003100-3000Stretching vibrations of C-H bonds on the aromatic rings.
Aliphatic C-H StretchN/A3000-2850Symmetric and asymmetric stretching vibrations of C-H bonds in the methyl groups. This is a key differentiating feature.
C=N Stretch~1647, 1586[1]~1640-1620, ~1580-1560Stretching vibrations of the carbon-nitrogen double bonds within the phenanthroline ring system. A slight shift may be observed due to the electronic effect of the methyl groups.
C=C Stretch~1615[1]~1610-1590Stretching vibrations of the carbon-carbon double bonds in the aromatic rings.
In-plane C-H Bend~1425, ~1140~1450, ~1380Bending vibrations of the C-H bonds within the plane of the aromatic ring. The presence of methyl groups introduces new in-plane bending modes.
Out-of-plane C-H Bend~850, ~740~870, ~780Bending vibrations of the C-H bonds out of the plane of the aromatic ring. The substitution pattern influences the positions of these bands.

Note: The exact peak positions for this compound may vary slightly depending on the sample preparation and instrument. The data presented here is based on typical values for similar compounds and theoretical expectations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.

Apparatus:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

    • Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient environment.

  • Sample Measurement:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Use the pressure clamp to ensure good contact between the sample and the crystal surface.

    • Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The data is usually collected in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

    • Identify and label the significant absorption peaks in the resulting spectrum.

    • Compare the obtained spectrum with a reference spectrum of 1,10-phenanthroline to confirm the presence of methyl group-related peaks and any shifts in the phenanthroline core vibrations.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using FTIR spectroscopy.

FTIR_Confirmation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Confirmation Sample Obtain Sample of This compound Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Process Spectrum (Background Subtraction) SampleSpec->Process Identify Identify Key Vibrational Bands Process->Identify Compare Compare with Reference Spectra (1,10-Phenanthroline) Identify->Compare Confirm Confirm Presence of Methyl Groups and Phenanthroline Core Compare->Confirm

Caption: Workflow for FTIR-based structural confirmation.

Conclusion

FTIR spectroscopy provides a rapid and reliable method for the structural confirmation of this compound. The key diagnostic features are the appearance of C-H stretching and bending vibrations from the methyl groups, which are absent in the spectrum of the parent 1,10-phenanthroline. By following the outlined experimental protocol and comparative analysis, researchers can confidently verify the successful synthesis and purity of this important compound.

References

A Comparative Guide to Validating the Purity of Synthesized 3,4,7,8-Tetramethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of 3,4,7,8-Tetramethyl-1,10-phenanthroline, a key building block in the synthesis of metal complexes and functional materials. We present detailed experimental protocols, comparative data, and a clear workflow to assist in selecting the most appropriate validation strategy.

Introduction to this compound

This compound (CAS No. 1660-93-1) is a substituted phenanthroline derivative with a molecular formula of C₁₆H₁₆N₂ and a molecular weight of 236.31 g/mol . Its structure, featuring methyl groups at the 3, 4, 7, and 8 positions, enhances its electron-donating properties and steric hindrance, influencing the stability and reactivity of its metal complexes. Given its applications in catalysis, materials science, and as a ligand in medicinal chemistry, rigorous purity assessment is paramount to ensure experimental reproducibility and the safety of resulting products.

Purity Validation: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity validation of synthesized this compound. This guide will focus on three primary methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. We will also discuss alternative and complementary techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, offering high resolution and sensitivity for separating the target compound from potential impurities.

Experimental Protocol: HPLC Analysis

Objective: To determine the percentage purity of this compound and identify any related impurities.

Materials:

  • Synthesized this compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Reference standard of this compound (if available, >99.5% purity)

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 70:30 (v/v) acetonitrile:water. The addition of 0.1% formic acid to both solvents can improve peak shape.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration similar to the highest standard (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Run Time: 20 minutes (or until all impurities have eluted)

  • Data Analysis:

    • Integrate the peak areas of the main compound and any impurities in the sample chromatogram.

    • Calculate the percentage purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison of HPLC Results
Sample Lot Retention Time (min) Peak Area (%) Impurity Profile (Retention Time, % Area)
Synthesized Lot A 8.5298.94.21 (0.5%), 6.78 (0.6%)
Synthesized Lot B 8.5195.24.20 (2.1%), 6.79 (1.5%), 9.88 (1.2%)
Commercial Standard 8.53>99.8Not Detected

Interpretation: Lot A shows a high purity profile, comparable to commercial standards. Lot B exhibits a lower purity with several detectable impurities, indicating the need for further purification steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Experimental Protocol: ¹H NMR Analysis

Objective: To confirm the chemical structure and assess the purity of this compound.

Materials:

  • Synthesized this compound

  • Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • Internal standard (e.g., maleic acid, dimethyl sulfone) of known purity

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized sample and dissolve it in ~0.7 mL of deuterated solvent in an NMR tube.

    • For quantitative NMR (qNMR), accurately weigh both the sample and a known amount of the internal standard and dissolve them together.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being quantified for accurate integration in qNMR.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the protons of this compound and any impurity signals.

    • For qNMR, calculate the purity based on the integral ratio of a known proton signal from the sample to a known proton signal from the internal standard, taking into account their respective molecular weights and number of protons.

Comparison of ¹H NMR Data
Sample Lot Chemical Shift (δ, ppm) Integration Observed Impurities (δ, ppm)
Synthesized Lot A ~2.5 (s, 12H, CH₃), ~7.8 (s, 2H, Ar-H), ~8.9 (s, 2H, Ar-H)Consistent with structureMinor signals at ~1.2 and ~3.8 ppm
Synthesized Lot B ~2.5 (s, 12H, CH₃), ~7.8 (s, 2H, Ar-H), ~8.9 (s, 2H, Ar-H)Consistent with structureSignificant signals at ~1.2, ~3.8, and ~7.2 ppm
Literature Data Consistent with Lot A and B--

Interpretation: The ¹H NMR spectra of both lots are largely consistent with the expected structure. However, Lot B shows more significant impurity peaks, corroborating the HPLC results.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values for the pure compound.

Experimental Protocol: CHN Analysis

Objective: To determine the elemental composition of the synthesized this compound.

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample.

Comparison of Elemental Analysis Data
Element Theoretical (%) Synthesized Lot A (%) Synthesized Lot B (%)
Carbon (C) 81.3281.1579.88
Hydrogen (H) 6.826.856.95
Nitrogen (N) 11.8511.7511.21

Interpretation: The elemental composition of Lot A is in close agreement with the theoretical values, indicating high purity. Lot B shows a significant deviation, particularly for carbon and nitrogen, suggesting the presence of impurities that alter the elemental composition.

Alternative and Complementary Techniques

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and can be coupled with LC (LC-MS) to identify the molecular weights of impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups and can be used for a qualitative comparison to a reference standard.

  • Melting Point Analysis: A sharp melting point close to the literature value (277-280 °C) is indicative of high purity.[1] A broad melting range suggests the presence of impurities.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow Purity Validation Workflow for this compound cluster_synthesis Synthesis & Initial Characterization cluster_primary_analysis Primary Purity Assessment cluster_secondary_analysis Further Characterization & Quantification cluster_decision Decision cluster_outcome Outcome Synthesis Synthesized Product Initial_Checks Initial Checks (TLC, Melting Point) Synthesis->Initial_Checks HPLC HPLC (Purity %, Impurity Profile) Initial_Checks->HPLC NMR ¹H NMR (Structural Confirmation) Initial_Checks->NMR LCMS LC-MS (Impurity ID) HPLC->LCMS If impurities detected Purity_Check Purity > 98%? HPLC->Purity_Check NMR->LCMS If impurities detected qNMR qNMR (Quantitative Purity) NMR->qNMR For precise quantification Elemental Elemental Analysis (CHN Composition) Purity_Check->Elemental For confirmation Purification Further Purification Purity_Check->Purification No Pass Product Meets Specs Purity_Check->Pass Yes Purification->Initial_Checks

References

A Comparative Study of Metal Chelation Affinity of Substituted Phenanthrolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metal chelation affinity of various substituted phenanthrolines. 1,10-Phenanthroline and its derivatives are robust, planar heterocyclic ligands known for their strong and versatile coordination with a wide range of metal ions.[1][2] This inherent affinity has led to their extensive use in diverse fields, including catalysis, molecular recognition, and, notably, as potential therapeutic agents.[1][2][3] Their ability to act as metal chelators is pivotal to their biological activity, including their roles as inhibitors of metalloenzymes and as anticancer and antiviral agents.[3][4][5]

This guide summarizes key quantitative data on the stability of metal complexes with substituted phenanthrolines, details common experimental protocols for determining metal chelation affinity, and provides a visual representation of a key inhibitory pathway.

Data Presentation: Comparative Stability Constants

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a stronger affinity between the ligand and the metal ion. The following table compiles stability constants for various substituted phenanthrolines with common transition metal ions. The data illustrates how substitutions on the phenanthroline ring and the nature of the metal ion influence the stability of the resulting complex.

LigandMetal Ionlog K₁log K₂log K₃Overall log β₃Reference
1,10-PhenanthrolineFe²⁺5.865.309.8421.0[6]
Ni²⁺8.618.137.6224.36[3]
Cu²⁺9.07.56.022.5[7]
Zn²⁺6.45.85.217.4[5]
Co²⁺7.016.555.9519.51[3]
5-Nitro-1,10-phenanthrolineFe²⁺5.20---[8]
Ni²⁺7.457.006.5020.95[3]
5-Chloro-1,10-phenanthrolineFe²⁺5.55---[8]
5-Methyl-1,10-phenanthrolineFe²⁺6.10---[8]
Ni²⁺8.758.257.7524.75[3]
5,6-Dimethyl-1,10-phenanthrolineFe²⁺6.25---[8]
Ni²⁺8.858.357.8525.05[3]
4,7-Dimethyl-1,10-phenanthrolineNi²⁺9.108.758.1025.95[9]
2,9-Dimethyl-1,10-phenanthrolineCu¹⁺19.1 (β₂)---[10][11]
4,7-Diphenyl-1,10-phenanthrolineFe²⁺---20.24[12]
(BPDS)Cu²⁺9.7615.9 (β₂)20.9 (β₃)20.9[12]
Zn²⁺6.4310.7 (β₂)17.3 (β₃)17.3[12]

Note: The values presented are indicative and can vary based on experimental conditions such as temperature, ionic strength, and solvent.

Experimental Protocols

Accurate determination of metal chelation affinity is crucial for understanding the therapeutic potential and mechanism of action of substituted phenanthrolines. The following are detailed methodologies for key experiments used to quantify these interactions.

Potentiometric Titration

This is a highly accurate and widely used method for determining the stability constants of metal complexes.

Principle: The formation of a metal-ligand complex in solution often involves the displacement of protons from the ligand, leading to a change in the hydrogen ion concentration (pH). By titrating a solution containing the metal ion and the ligand with a standard solution of a strong base (e.g., NaOH) and monitoring the pH, the stability constants can be calculated.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the substituted phenanthroline ligand of known concentration in a suitable solvent (e.g., ethanol/water mixture).

    • Prepare a stock solution of the metal salt (e.g., NiCl₂, CuSO₄) of known concentration.

    • Prepare a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).

    • Prepare a solution of a strong acid (e.g., 0.1 M HCl) for calibration.

    • Prepare a background electrolyte solution (e.g., 0.1 M KCl or NaNO₃) to maintain constant ionic strength.

  • Calibration of the Electrode:

    • Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.

    • Perform a strong acid-strong base titration to determine the standard potential of the electrode and the ionic product of water under the experimental conditions.

  • Titration Procedure:

    • In a thermostated titration vessel, place a known volume of a solution containing the ligand and the strong acid in the background electrolyte.

    • Titrate this solution with the standardized strong base, recording the pH after each addition of the titrant. This determines the protonation constants of the ligand.

    • In a separate experiment, place a known volume of a solution containing the ligand, the metal ion, and the strong acid in the background electrolyte.

    • Titrate this solution with the same standardized strong base, recording the pH after each addition.

  • Data Analysis:

    • The titration data (volume of titrant vs. pH) is used to calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion.

    • Specialized software (e.g., HYPERQUAD, BEST) is then used to refine the protonation and stability constants by fitting the experimental titration curves to a chemical model.

Spectrophotometric Methods

Spectrophotometry is a valuable technique for studying metal complexes that exhibit a characteristic absorbance in the UV-Visible spectrum.

Principle: If the metal-ligand complex has a distinct color and absorbs light at a wavelength where the free metal ion and ligand do not absorb significantly, the concentration of the complex can be determined using the Beer-Lambert law. By measuring the absorbance of solutions with varying concentrations of the metal and ligand, the stoichiometry and stability constant of the complex can be determined.

Detailed Protocol (Job's Method of Continuous Variation):

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal salt and the substituted phenanthroline ligand.

  • Preparation of the Job's Plot Series:

    • Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but the mole fraction of each component varies. For example, mix X mL of the metal solution with (10-X) mL of the ligand solution, where X varies from 0 to 10.

    • Dilute each solution to the same final volume.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

    • Measure the absorbance of each solution in the series at this λ_max.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The plot will typically consist of two linear portions that intersect. The mole fraction at the point of intersection reveals the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data at the stoichiometric point and at other points on the curve.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand is titrated into a solution of the metal ion in a highly sensitive calorimeter. The heat change associated with each injection is measured, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of the metal ion and a solution of the substituted phenanthroline ligand in the same buffer to avoid heats of dilution.

    • Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • Instrument Setup:

    • Clean the sample cell and the injection syringe of the ITC instrument meticulously.

    • Load the metal ion solution into the sample cell and the ligand solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

  • Titration Experiment:

    • Perform a series of small, sequential injections of the ligand solution into the metal ion solution.

    • The instrument records the heat change after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integration of these peaks yields the heat change per injection.

    • This data is then plotted as heat change per mole of injectant versus the molar ratio of ligand to metal.

    • This binding isotherm is fitted to a suitable binding model using specialized software to determine the binding constant (K_a), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

Mandatory Visualization

Substituted phenanthrolines can exert their biological effects by chelating metal ions that are essential for the function of certain enzymes. A prominent example is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and cancer progression.[13]

MMP_Inhibition cluster_0 Active Matrix Metalloproteinase (MMP) MMP MMP Enzyme Zinc Catalytic Zn²⁺ MMP->Zinc contains MMP_Substrate Extracellular Matrix (e.g., Collagen) Inactive_Complex Inactive MMP-Phenanthroline-Zn²⁺ Complex Zinc->Inactive_Complex Phen Substituted Phenanthroline Phen->Inactive_Complex Chelates Zn²⁺ Degradation Matrix Degradation (Blocked) MMP_Substrate->Degradation

Caption: Inhibition of Matrix Metalloproteinase (MMP) by a substituted phenanthroline.

References

cytotoxicity comparison of metal complexes with 3,4,7,8-Tetramethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of Metal Complexes Featuring 3,4,7,8-Tetramethyl-1,10-phenanthroline

Introduction

Metal complexes incorporating the ligand this compound (tmp) have garnered significant interest in the field of medicinal inorganic chemistry due to their potent cytotoxic activities against a range of cancer cell lines. The enhanced lipophilicity imparted by the four methyl groups on the phenanthroline scaffold is believed to facilitate cellular uptake, leading to greater efficacy compared to complexes with unsubstituted phenanthroline. This guide provides a comparative overview of the cytotoxic profiles of various metal complexes with this ligand, supported by available experimental data. While a direct head-to-head comparison of different metal centers with the tmp ligand across identical cancer cell lines is limited in the existing literature, this guide synthesizes the available data to offer valuable insights for researchers in drug discovery and development.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various metal complexes containing this compound and related derivatives against several cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Metal ComplexCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
[Cu(Gly-Gly)(tmp)]MDA-MB-231Not specifiedCisplatin>50
[Cu(L-Ala-Phe)(tmp)]MDA-MB-231Not specifiedCisplatin>50
[CuCl₂(tmp)]·4H₂OMCF-7Not specifiedCisplatin>50
[Ir(ptpy)₂(Me₄-phen)]PF₆HT-29~2.0Cisplatin>10
[Ir(ptpy)₂(Me₄-phen)]PF₆MCF-7~2.0Cisplatin>10

Note: "tmp" refers to this compound. "Me₄-phen" is used synonymously with tmp in some literature. Specific IC₅₀ values for the copper complexes were not explicitly provided in the referenced abstracts, but their cytotoxicity was reported to be significantly higher than that of cisplatin.[1]

Experimental Protocols

The determination of cytotoxicity, typically expressed as IC₅₀ values, is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

MTT Assay Protocol for Cytotoxicity of Metal Complexes
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2][3]

  • Compound Treatment: The metal complexes are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24, 48, or 72 hours.[4][5]

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (usually 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours.[4]

  • Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[2] A solubilization solution (e.g., isopropanol (B130326) or DMSO) is then added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][5]

Mechanism of Action and Signaling Pathways

The cytotoxic mechanism of metal complexes with phenanthroline ligands, including this compound, is often multifaceted. A common pathway involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[6][7] This increase in intracellular ROS can lead to cellular damage, including DNA damage and mitochondrial dysfunction, ultimately triggering apoptosis (programmed cell death).[7][8] The intrinsic apoptotic pathway, which is initiated from within the cell, appears to be a predominant mechanism.[7][8]

Below is a generalized workflow for evaluating the cytotoxicity of these metal complexes.

G cluster_0 Experimental Workflow cluster_1 Mechanism of Action A Metal Complex Synthesis and Characterization C MTT Assay for Cytotoxicity (IC50) A->C B Cell Culture (e.g., A549, MCF-7) B->C D Mechanism of Action Studies C->D Elucidation E Cellular Uptake of Metal Complex D->E F Generation of Reactive Oxygen Species (ROS) E->F G Oxidative Stress F->G H Mitochondrial Damage G->H I Apoptosis H->I

Caption: A generalized workflow for the cytotoxic evaluation of metal complexes.

The following diagram illustrates a simplified, proposed signaling pathway for apoptosis induced by these metal complexes through oxidative stress.

G MetalComplex Metal-tmp Complex Cell Cancer Cell MetalComplex->Cell Cellular Uptake ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Membrane Depolarization OxidativeStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by metal-tmp complexes.

Conclusion

Metal complexes containing the this compound ligand demonstrate significant potential as cytotoxic agents. The available data, particularly for copper(II) complexes, indicate a higher potency compared to the established anticancer drug cisplatin. The primary mechanism of action appears to be the induction of oxidative stress, leading to apoptosis via the intrinsic pathway. Further research involving direct comparative studies of different metal centers with the tmp ligand on a standardized panel of cancer cell lines is warranted to fully elucidate their structure-activity relationships and to identify the most promising candidates for further preclinical and clinical development.

References

A Comparative Guide to Fluorescent Probes for Metal Ion Detection: Featuring 3,4,7,8-Tetramethyl-1,10-phenanthroline Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fluorescent probes for the detection of metal ions, with a special focus on the performance of probes incorporating the 3,4,7,8-tetramethyl-1,10-phenanthroline (TMPhen) scaffold and its derivatives. The objective is to offer a clear, data-driven overview to aid in the selection of appropriate tools for research and development in cellular biology and drug discovery.

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe for metal ion detection is critical and depends on various factors, including the target ion, desired sensitivity, and the experimental environment. Below is a comparative summary of the quantum yields of fluorescent probes based on the phenanthroline scaffold and other common fluorophores designed for detecting zinc (Zn²⁺) and copper (Cu²⁺) ions.

Quantitative Data Summary
Probe Name/DescriptionTarget IonQuantum Yield (Φ)Solvent/MediumCitation
Phenanthroline-Based Probes
[Ru(tmphen)(bpy)₂]²⁺-0.01 - 0.25Aqueous Medium[1]
[Ir(ppy)₂(tmphen)]⁺-Not specifiedNot specified[2]
PHT1 (3,8-bis(5-methylthiophen-2-yl)-1,10-phenanthroline)Zn²⁺~0.4 (in presence of Zn²⁺)CH₃CH₂OH/H₂O (9:1, v/v)[3]
Alternative Zinc (Zn²⁺) Probes
FluoZin-3Zn²⁺Not specifiedNot specified
Zinpyr-1 (ZP1)Zn²⁺Not specifiedNot specified
Probe 7 (TP-induced ratiometric)Zn²⁺0.16 (free), 0.22 (with Zn²⁺)HEPES buffer (10% MeOH, pH 7.4)
Alternative Copper (Cu²⁺) Probes
CTAP-1Cu¹⁺0.03 (free), 0.14 (with Cu¹⁺)10 mM Pipes (pH 7.2)[4]
Dual-emission QDs hybridCu²⁺Not specified (ratiometric)Not specified[1]
Magnetic ratiometric sensorCu²⁺19.13% (QDs), 31.15% (Fe₃O₄/CDs)Not specified[5]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the experimental procedure for using fluorescent probes is crucial for obtaining reliable results. Below are diagrams illustrating a common signaling pathway for "turn-on" fluorescent probes and a general workflow for intracellular metal ion imaging.

"Turn-On" Fluorescent Probe Signaling Pathway

TurnOnMechanism Mechanism of a 'Turn-On' Fluorescent Probe cluster_quenched Quenched State cluster_active Fluorescent State Probe_Free Free Probe (Fluorescence Quenched) Probe_Excited_Free Excited State (Non-radiative decay) Probe_Free->Probe_Excited_Free Excitation Probe_Bound Probe-Metal Complex (Fluorescence 'On') Probe_Free->Probe_Bound Binding Probe_Excited_Free->Probe_Free Quenching (e.g., PET) Metal_Ion Target Metal Ion Metal_Ion->Probe_Bound Probe_Excited_Bound Excited State (Radiative decay) Probe_Bound->Probe_Excited_Bound Excitation Fluorescence Fluorescence Emission Probe_Excited_Bound->Fluorescence Emission Fluorescence->Probe_Bound

Caption: Mechanism of a 'turn-on' fluorescent probe upon ion binding.

General Workflow for Intracellular Metal Ion Imaging

CellImagingWorkflow Experimental Workflow for Live-Cell Imaging of Metal Ions Start Start: Plate Cells Probe_Loading Load Cells with Fluorescent Probe (AM ester) Start->Probe_Loading Incubation1 Incubate (e.g., 30 min, 37°C) Probe_Loading->Incubation1 Washing Wash Cells to Remove Excess Probe Incubation1->Washing Incubation2 Incubate for De-esterification Washing->Incubation2 Imaging_Baseline Acquire Baseline Fluorescence Images (F) Incubation2->Imaging_Baseline Treatment Treat Cells (e.g., with metal ion or chelator) Imaging_Baseline->Treatment Imaging_Post_Treatment Acquire Post-Treatment Fluorescence Images Treatment->Imaging_Post_Treatment Analysis Data Analysis (e.g., quantify fluorescence change) Imaging_Post_Treatment->Analysis

Caption: A typical experimental workflow for live-cell imaging of metal ions.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections provide methodologies for determining fluorescence quantum yield and for the practical application of fluorescent probes in cellular imaging.

Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used technique for determining the fluorescence quantum yield (ΦF) of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

1. Materials and Instruments:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Spectroscopic grade solvents

  • Standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)

  • Sample of unknown quantum yield

2. Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer, ensuring the same excitation wavelength and instrument settings (e.g., slit widths) are used for both the standard and the sample.

  • Correct the emission spectra for the instrument's wavelength-dependent response.

  • Integrate the corrected emission spectra to obtain the total fluorescence intensity (area under the curve) for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

  • Calculate the slope (gradient) of the linear fit for both the standard (GradST) and the sample (GradX).

  • Calculate the quantum yield of the sample (ΦX) using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

Protocol for Intracellular Zinc Imaging using a Fluorescent Probe

This protocol describes a general procedure for imaging intracellular labile zinc using a cell-permeable fluorescent probe (e.g., a probe with an acetoxymethyl (AM) ester group).

1. Materials:

  • Cell line of interest (e.g., HeLa, PC12) cultured on glass-bottom dishes or coverslips.

  • Fluorescent zinc probe with an AM ester (e.g., FluoZin-3 AM, ZinPyr-1 AM).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

  • Zinc source (e.g., ZnSO₄).

  • Zinc chelator (e.g., N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine - TPEN).

  • Fluorescence microscope with appropriate filter sets.

2. Procedure:

  • Cell Preparation: Plate cells on a suitable imaging substrate and allow them to adhere overnight.

  • Probe Stock Solution: Prepare a 1-5 mM stock solution of the fluorescent probe in anhydrous DMSO.

  • Loading Solution: Dilute the stock solution in serum-free medium or HBSS to a final concentration of 1-5 µM.

  • Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells two to three times with warm HBSS to remove excess probe.

  • De-esterification: Add fresh HBSS to the cells and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the probe inside the cells.

  • Imaging:

    • Mount the cells on the fluorescence microscope.

    • Acquire baseline fluorescence images using the appropriate excitation and emission wavelengths for the chosen probe.

    • To observe changes in intracellular zinc levels, cells can be treated with a zinc source (e.g., 50 µM ZnSO₄) to increase intracellular zinc or a chelator (e.g., 20 µM TPEN) to decrease it.

    • Acquire images at various time points after treatment to monitor the dynamics of intracellular zinc.

  • Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest over time to determine the relative changes in intracellular zinc concentration. For some probes, ratiometric analysis or calibration procedures can be applied to estimate the absolute zinc concentration.[6]

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3,4,7,8-Tetramethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant work environment. This document provides a detailed, step-by-step guide for the safe disposal of 3,4,7,8-Tetramethyl-1,10-phenanthroline, a metal-chelating agent used in various chemical processes.

Immediate Safety and Handling Precautions

According to safety data sheets, this compound is not classified as a hazardous material under the 2012 OSHA Hazard Communication Standard.[1][2] However, it is crucial to handle all chemicals with care to minimize exposure and environmental contamination.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][2]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: If dust formation is likely or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]

Spill and Waste Management Protocol

In the event of a spill or when disposing of waste material, follow these procedures to ensure safety and environmental protection.

Accidental Release Measures:

  • Avoid Dust Formation: Take measures to prevent the generation of airborne dust.[1][3]

  • Ventilate the Area: Ensure adequate ventilation in the area of the spill.[1][2]

  • Containment and Clean-up:

    • For spills, sweep up the solid material and shovel it into a suitable, labeled container for disposal.[2]

    • Avoid contact with skin, eyes, and clothing.[1]

Disposal of Unused or Waste Material: The primary guideline for the disposal of this compound is to prevent its release into the environment.[1][2][3]

  • Waste Collection:

    • Collect waste material, including any contaminated spill cleanup materials, in a suitable, closed, and clearly labeled container.[2][3]

  • Consult Local Regulations: Chemical disposal regulations can vary significantly by region and institution. Always consult with your institution's Environmental Health and Safety (EHS) department or the relevant local authorities to ensure full compliance with disposal requirements.

  • General Disposal Guidance:

    • Waste material should be disposed of in accordance with national and local regulations.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

    • Handle uncleaned containers as you would the product itself.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal of 3,4,7,8-Tetramethyl- 1,10-phenanthroline ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Is this a spill? ppe->spill cleanup Contain and clean up spill. Sweep solid into a labeled container. spill->cleanup Yes waste Collect waste chemical in a suitable, closed, and labeled container. spill->waste No consult Consult Institutional and Local Disposal Regulations. cleanup->consult waste->consult dispose Dispose of waste through approved chemical waste vendor. consult->dispose end End dispose->end

Disposal Workflow for this compound

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 1660-93-1[1][2]
Molecular Formula C₁₆H₁₆N₂[4]
Appearance White to cream to red to pale brown crystals or powder[4]
Hazard Classification Not considered hazardous by the 2012 OSHA Hazard Communication Standard[1][2]

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Personal protective equipment for handling 3,4,7,8-Tetramethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3,4,7,8-Tetramethyl-1,10-phenanthroline, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2]

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin exposure.Inspect gloves before use and dispose of them properly after handling.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated or if irritation is experienced.A particulate filter conforming to EN 143 is recommended.[1]

Operational Protocol: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area Ensure adequate ventilation, and that an eyewash station and safety shower are nearby. don_ppe 2. Don Required PPE (Gloves, Goggles, Lab Coat, Respirator if needed). prep_area->don_ppe Proceed weigh 3. Weigh Compound Handle as a powder. Avoid creating dust. Use a chemical fume hood if possible. don_ppe->weigh Proceed dissolve 4. Dissolution If dissolving, add solvent slowly to the solid to prevent splashing. weigh->dissolve If applicable decontaminate 5. Decontaminate Surfaces Clean the work area and any contaminated equipment. weigh->decontaminate After experiment dissolve->decontaminate After experiment dispose_waste 6. Dispose of Waste Collect all waste in a suitable, labeled, and closed container. decontaminate->dispose_waste doff_ppe 7. Doff PPE Remove PPE in the correct order to avoid self-contamination. dispose_waste->doff_ppe wash_hands 8. Wash Hands Wash hands thoroughly after completing the work. doff_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,7,8-Tetramethyl-1,10-phenanthroline
Reactant of Route 2
Reactant of Route 2
3,4,7,8-Tetramethyl-1,10-phenanthroline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.